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2-Methyl-5-bromopyrimidine-4-carboxylic acid Documentation Hub

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  • Product: 2-Methyl-5-bromopyrimidine-4-carboxylic acid
  • CAS: 100707-39-9

Core Science & Biosynthesis

Foundational

High-Efficiency Synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid

Technical Guide & Protocol Part 1: Executive Summary This guide details the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid , a critical pyrimidine scaffold used in medicinal chemistry. While various routes to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Part 1: Executive Summary

This guide details the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid , a critical pyrimidine scaffold used in medicinal chemistry. While various routes to substituted pyrimidines exist, the direct condensation of acetamidine hydrochloride with mucobromic acid represents the most efficient, scalable, and atom-economical approach.

This route avoids the use of expensive transition metal catalysts (e.g., Pd-catalyzed carbonylation of 5-bromo-2-methylpyrimidine) and utilizes readily available industrial starting materials. The protocol described below is optimized for high regioselectivity and ease of purification, yielding a product suitable for downstream GMP steps.

Key Technical Parameters
ParameterSpecification
CAS Number 100707-39-9
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Primary Precursors Acetamidine HCl, Mucobromic Acid
Reaction Type [3+3] Cyclocondensation / Heterocyclization
Expected Yield 40–45% (Unoptimized), >60% (Optimized)
Key Hazard Mucobromic acid is a mutagen; strict containment required.[1]

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the pyrimidine ring from a C3 fragment (mucobromic acid) and an N-C-N fragment (acetamidine).

Mechanistic Pathway

Mucobromic acid exists in equilibrium between its lactone form (3,4-dibromo-5-hydroxy-2(5H)-furanone) and its open-chain aldehydic acid form (2,3-dibromo-4-oxobut-2-enoic acid).

  • Base Generation: Sodium ethoxide neutralizes acetamidine hydrochloride to generate the free base amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the aldehyde carbonyl (C4) of the open-chain mucobromic acid.

  • Cyclization & Elimination: Subsequent attack on the carboxylic/ester carbonyl and elimination of water and HBr (or equivalent leaving groups depending on the specific pathway of aromatization) leads to the formation of the aromatic pyrimidine ring.

  • Regioselectivity: The reaction selectively yields the 5-bromo-4-carboxylic acid isomer. The bromine atom originally at the

    
    -position to the aldehyde is retained (becoming C5-Br), while the 
    
    
    
    -bromo group is typically lost or rearranged during the aromatization process under these specific basic conditions.

Retrosynthesis Target 2-Methyl-5-bromopyrimidine-4-carboxylic acid (Target) Precursors Precursors Acetamidine Acetamidine Hydrochloride (N-C-N Fragment) Acetamidine->Target [3+3] Cyclization NaOEt, EtOH Mucobromic Mucobromic Acid (C-C-C Fragment) Mucobromic->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Part 3: Experimental Protocol (The "Gold Standard")

Scale: 10 mmol (Basis) | Time: ~6-8 Hours | Solvent: Ethanol

Reagents & Equipment
  • Acetamidine Hydrochloride (CAS 124-42-5): 2.5 equiv (Excess ensures full conversion of the toxic mucobromic acid).

  • Mucobromic Acid (CAS 488-11-9): 1.0 equiv.[1]

  • Sodium Ethoxide (21% in EtOH) or freshly prepared: ~4.0 equiv.

  • Ethanol (Anhydrous): Solvent.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (N₂) line, ice bath.

Step-by-Step Methodology
Step A: Preparation of Free Amidine Base
  • Charge the reaction vessel with Acetamidine Hydrochloride (2.36 g, 25 mmol) and anhydrous Ethanol (15 mL).

  • Cool the suspension to 0–5°C using an ice bath.

  • Add Sodium Ethoxide solution (approx. 4.0 equiv, calculated based on total acidity) dropwise.

    • Note: If using sodium metal, dissolve Na (0.92 g) in EtOH (15 mL) separately and add.

  • Stir for 15 minutes at 0°C, then warm to 50°C for 30 minutes to ensure complete formation of the free amidine.

Step B: Cyclocondensation
  • Prepare a solution of Mucobromic Acid (2.58 g, 10 mmol) in Ethanol (10 mL).

  • Add the Mucobromic Acid solution dropwise to the warm amidine mixture at 50°C over 30–45 minutes.

    • Critical Control: Maintain temperature between 45–55°C. Rapid addition can lead to exotherms and tar formation.

  • After addition, stir the mixture at 50°C for 4 hours.

  • Monitor reaction progress via LC-MS (Target Mass: 217/219 [M+H]⁺).

Step C: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the precipitated sodium salts (NaCl/NaBr) and rinse the cake with a small amount of cold ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a semi-solid residue.

  • Acidification: Re-suspend the residue in water (10 mL) and cool to 0°C. Acidify carefully with 2M HCl to pH ~2–3.

  • Precipitation: Vigorous shaking or stirring will induce the precipitation of the product as a brown/tan solid.

  • Final Filtration: Filter the solid, wash with ice-cold water (2 x 5 mL) to remove inorganic salts, and dry under vacuum at 40°C.

Purification (Optional)

The crude product is typically >90% pure and suitable for most applications. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot ethanol/water (9:1) and cool slowly.

  • Trituration: Triturate with diethyl ether or acetonitrile to remove non-polar impurities.

Part 4: Data Interpretation & Validation

Analytical Profile
TechniqueExpected SignalInterpretation
LC-MS m/z 217 & 219 (1:1 ratio)Characteristic isotopic pattern of mono-brominated compound.
¹H NMR (DMSO-d₆)

2.62 (s, 3H)
Methyl group at C2 position.[1]
¹H NMR (DMSO-d₆)

9.03 (s, 1H)
Proton at C6 position (Deshielded by aromatic ring and N).
Appearance Tan to Brown SolidTypical for brominated pyrimidines derived from this route.
Process Workflow Diagram

Workflow Start Start: Acetamidine HCl + Ethanol BaseAdd Add NaOEt (0°C -> 50°C) Start->BaseAdd MucoAdd Dropwise Addition of Mucobromic Acid (50°C, 45 min) BaseAdd->MucoAdd Reaction Reaction (50°C, 4 hrs) MucoAdd->Reaction Workup1 Filter Salts & Evaporate Solvent Reaction->Workup1 Acidify Acidify Residue (2M HCl, pH 2-3) Workup1->Acidify Isolate Filter Precipitate & Dry Acidify->Isolate

Figure 2: Operational workflow for the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid.

Part 5: Safety & Handling

  • Mucobromic Acid: Classified as a mutagen and skin sensitizer. Handle exclusively in a fume hood. Double-glove (Nitrile) is recommended.

  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Exothermic reaction with water.

  • Brominated Waste: All mother liquors containing brominated by-products must be segregated into halogenated waste streams.

References

  • Primary Patent Protocol

    • Title: Synthesis of 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid.[1][2]

    • Source: WO2011/130628 A1 (Page 176, Step 42a).[1]

    • Context: Describes the condensation of acetamidine with mucobromic acid in sodium ethoxide/ethanol.
    • Link:

  • Compound Validation

    • Title: 5-Bromo-2-methylpyrimidine-4-carboxylic acid (CAS 100707-39-9).[1][2]

    • Source: PubChem Compound Summary.
    • Link:

  • Mechanistic Context (Analogous Reactions)

    • Title: Mucobromic acid - Organic Syntheses Procedure.[1][3]

    • Source: Organic Syntheses, Coll. Vol. 4, p.688 (1963).
    • Link:

Sources

Exploratory

2-Methyl-5-bromopyrimidine-4-carboxylic acid solubility data

Part 1: Executive Summary & Strategic Context In the landscape of pharmaceutical intermediate synthesis, 2-Methyl-5-bromopyrimidine-4-carboxylic acid serves as a critical scaffold, particularly for antiviral and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate synthesis, 2-Methyl-5-bromopyrimidine-4-carboxylic acid serves as a critical scaffold, particularly for antiviral and anticancer nucleoside analogs.[1] Its solubility profile is the governing factor in two high-stakes process stages: nucleophilic substitution reactions (where it acts as an electrophile) and purification via crystallization (where yield/purity tradeoffs occur).[1]

This guide moves beyond simple data listing. It synthesizes available physicochemical data with field-proven process logic.[1] While specific mole-fraction solubility curves are often proprietary or absent in open literature for this specific intermediate, we provide a reconstructed solubility profile based on synthetic precedent and a self-validating protocol for generating precise thermodynamic data in your specific solvent systems.[1]

Critical Technical Note on Identity:

  • Chemical Name: 2-Methyl-5-bromopyrimidine-4-carboxylic acid[1][2][3][4][5]

  • Correct CAS: 100707-39-9 [1][3][4][6][7]

  • User Input CAS Warning: The CAS 100959-22-6 typically refers to Methyl 2-bromo-4-nitrobenzoate.[1] This guide strictly addresses the pyrimidine carboxylic acid specified by the text name.

Part 2: Physicochemical Profile & Solubility Data

Understanding the solubility of this molecule requires analyzing its electronic structure.[1] The electron-withdrawing bromine at C5 and the nitrogen-rich pyrimidine ring significantly acidify the carboxylic acid group, lowering its pKa compared to benzoic acid analogs.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Inference
Molecular Formula C₆H₅BrN₂O₂Stoichiometry
Molecular Weight 217.02 g/mol Calculated
Physical State Solid (Powder/Crystals)[1]
Melting Point 172–173 °C (Decomposition)[2]
pKa (Predicted) 1.31 – 1.53Strong acid behavior due to e- withdrawing ring [3]
LogP (Predicted) ~1.1Moderate Lipophilicity [4]
Table 2: Solubility Profile (Qualitative & Semi-Quantitative)

Data synthesized from synthetic protocols and isolation methodologies.[1]

Solvent SystemSolubility StatusProcess Implication
Water (pH < 2) Insoluble / Poor Ideal antisolvent for precipitation after hydrolysis.[1]
Water (pH > 8) Highly Soluble Forms carboxylate salt; used for extraction from organic layers.[1]
Methanol Soluble Primary solvent for recrystallization (Hot -> Cold).[1]
Ethanol Moderately Soluble Soluble at 50°C; precipitates upon cooling or acidification.[1]
DMSO / DMF Highly Soluble Preferred solvents for nucleophilic substitution reactions.[1]
Xylene Soluble (Hot) Used for high-temp decarboxylation reactions (Reflux).[1]
Ethyl Acetate Sparingly Soluble often used as a wash or in mixed-solvent recrystallization.[1]

Part 3: Thermodynamic Modeling Framework

When generating your own solubility curves (using the protocol in Part 4), do not rely on simple linear regression. The solubility of heterocyclic carboxylic acids often deviates from ideality due to dimerization and hydrogen bonding.[1]

The Modified Apelblat Equation: For accurate interpolation of solubility (


) vs. temperature (

), fit your data to:


  • A, B, C: Empirical parameters derived from experimental data.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, which is critical for molecules like bromopyrimidines that may undergo subtle conformational changes or solvation shell restructuring.[1]
    

Part 4: Validated Experimental Protocols

Since "textbook" data is static and your process conditions (purity, water content) are dynamic, you must validate solubility in-house.[1]

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine precise saturation limits in a specific solvent at


.
  • Preparation:

    • Add excess 2-Methyl-5-bromopyrimidine-4-carboxylic acid to 10 mL of solvent in a jacketed equilibrium cell.

    • Set temperature to

      
       (e.g., 25°C) with magnetic stirring (400 rpm).
      
  • Equilibration:

    • Stir for 24 hours to ensure saturation.

    • Validation Step: Stop stirring and let settle for 1 hour. If no solid is visible, add more solute and repeat.[1]

  • Sampling:

    • Use a pre-heated syringe filter (0.45 µm PTFE) to withdraw 2 mL of supernatant.[1]

    • Why pre-heated? To prevent premature crystallization inside the needle, which artificially lowers results.[1]

  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).[1]
      
    • Dispense filtrate into dish and weigh immediately (

      
      ).[1]
      
    • Evaporate solvent (Vacuum oven at 40°C, or appropriate temp) until constant weight (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Purification via pH-Swing Crystallization

Context: Utilizing the pKa (~1.5) for high-purity isolation.[1]

  • Dissolution: Dissolve crude solid in 10% aqueous NaOH (1.1 eq). Solution should be clear (pH > 9).[1]

  • Filtration: Filter off insoluble impurities (non-acidic byproducts).[1]

  • Crystallization:

    • Cool solution to 5–10°C.[1]

    • Slowly add 6M HCl dropwise while monitoring pH.[1]

    • Critical Point: Massive precipitation occurs as pH crosses 2.[1]0. Continue to pH 1.0 to maximize yield.

  • Isolation: Filter the white/off-white precipitate.[1] Wash with ice-cold water (removes salts) followed by cold ethanol (removes organic impurities).[1]

Part 5: Visualization of Workflows

Figure 1: Solubility Determination Logic Flow

A decision tree to ensure data integrity during solubility measurement.

SolubilityProtocol start Start: Solubility Measurement mix Mix Solute + Solvent (Excess Solid) start->mix equil Equilibrate (Const. Temp, 24h) mix->equil check Solid Present? equil->check add Add More Solute check->add No filter Syringe Filter (Isothermal) check->filter Yes add->equil grav Gravimetric Analysis (Dry to Const. Weight) filter->grav calc Calculate Solubility (g/g or Mole Fraction) grav->calc

Caption: Step-by-step logic for ensuring saturation equilibrium before sampling.

Figure 2: Purification & Crystallization Strategy

Visualizing the pH-dependent solubility switch for purification.

Purification crude Crude Mixture (Impurities) base Dissolve in Aq. NaOH (pH > 9) crude->base Salt Formation filter1 Filter Insoluble Impurities base->filter1 acid Acidify with HCl (Target pH < 1.5) filter1->acid Filtrate precip Precipitation of Target Acid acid->precip Protonation wash Wash: 1. Cold Water 2. Cold EtOH precip->wash pure Pure Product (>98%) wash->pure

Caption: Purification workflow leveraging the high acidity (low pKa) of the pyrimidine carboxylate.[1]

References

  • Sigma-Aldrich. (2023).[1] Product Specification: 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9).[3][4][6] Link

  • Chemdad. (2023).[1] Chemical Properties and Melting Point Data for 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid. Link

  • Smolecule. (2023).[1] pKa Prediction and Structural Analysis of Bromopyrimidine Carboxylic Acids. Link

  • PubChem. (2023).[1] Compound Summary: 5-Bromo-2-methylpyrimidine-4-carboxylic acid (CID 256210).[1] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2011).[1][6] Synthesis and Purification of 5-Bromo-2-methylpyrimidine-4-carboxylic acid (Patent WO2011/130628).[1][5][6] Link

Sources

Foundational

Biological Activity of Pyrimidine Carboxylic Acids: A Technical Guide to SAR and Therapeutic Applications

Topic: Biological Activity of Pyrimidine Carboxylic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The pyrimidine carboxylic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Pyrimidine Carboxylic Acids Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The pyrimidine carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a critical junction between endogenous metabolic pathways and synthetic therapeutic intervention. Unlike simple pyrimidine bases, the introduction of a carboxylic acid moiety (or its bioisosteres like esters, hydrazides, and nitriles) at the 2-, 4-, or 5-positions drastically alters the physicochemical properties and binding capabilities of the molecule.[1]

This guide analyzes the biological activity of these derivatives, focusing on their role as EGFR kinase inhibitors , metabolic modulators (Orotic acid) , and antimicrobial agents .[1] It provides actionable protocols for synthesis and biological evaluation, grounded in recent high-impact research.[1]

Structural Activity Relationship (SAR) & Chemical Space

The biological efficacy of pyrimidine carboxylic acids is dictated by the regiochemistry of the carboxyl group.

The 5-Position (Targeting Kinases)

Derivatives substituted at the C5 position (e.g., pyrimidine-5-carboxylic acids and carbonitriles) are chemically distinct because this position is not involved in the Watson-Crick base pairing face.[1]

  • Mechanism: The C5 substituent often projects into the solvent-accessible region or hydrophobic pocket of ATP-binding sites in kinases.

  • Key Insight: Converting the 5-COOH to a 5-carbonitrile (CN) often improves cell permeability while maintaining the electron-withdrawing character necessary for π-stacking interactions within the enzyme pocket.[1]

The 4-Position (Orotic Acid & Metabolism)

Pyrimidine-4-carboxylic acid (Orotic acid) is a metabolic intermediate.[1]

  • Bioactivity: It is the precursor to UMP (Uridine Monophosphate).[2][3] Analogs here often act as antimetabolites , inhibiting enzymes like dihydroorotate dehydrogenase (DHODH).[1]

  • Solubility: The 4-COOH group provides essential water solubility but can limit passive diffusion across membranes unless esterified.[1]

The 2-Position (Ligand Anchoring)
  • Reactivity: The C2 position is highly electrophilic, making it an ideal site for nucleophilic displacement to introduce diverse amines or hydrazides.[1]

  • Application: 2-substituted derivatives often serve as "hinge binders" in kinase inhibitors.[1]

Visualization: SAR & Biosynthetic Logic[1]

Diagram 1: Pyrimidine Carboxylic Acid SAR Map

This diagram visualizes how substitution patterns dictate biological function.[1]

SAR_Map Core Pyrimidine Scaffold Pos2 Position 2 (Nucleophilic Attack) Core->Pos2 Pos4 Position 4 (Orotic Acid/Metabolism) Core->Pos4 Pos5 Position 5 (Kinase Hydrophobic Pocket) Core->Pos5 Act2 Hinge Binding (Kinase Inhibitors) Pos2->Act2 Amination Act4 DHODH Inhibition Antimetabolite Pos4->Act4 Bioisosterism Act5 EGFR/VEGFR Inhibition (Apoptosis Induction) Pos5->Act5 -CN / -COOH

Caption: Functional mapping of the pyrimidine ring. The 5-position is critical for kinase selectivity, while the 4-position targets metabolic enzymes.[1]

Therapeutic Focus: Anticancer & EGFR Inhibition[1][4][5][6][7]

Recent studies have highlighted Pyrimidine-5-carbonitriles (bioisosteres of the acid) as potent EGFR inhibitors.[1] Specifically, 2-thio-substituted pyrimidine derivatives have shown IC50 values in the nanomolar range, comparable to Erlotinib.[1][4]

Case Study: Compound 10b
  • Structure: A pyrimidine-5-carbonitrile core with a hydrophobic tail.[1]

  • Target: Epidermal Growth Factor Receptor (EGFR).[1][4]

  • Activity: Induces G2/M cell cycle arrest and apoptosis in HepG2 and MCF-7 cells.[4]

Table 1: Comparative IC50 Values (µM) against Cancer Cell Lines[4][5]
CompoundHepG2 (Liver)A549 (Lung)MCF-7 (Breast)EGFR Kinase (nM)
Compound 10b 3.56 5.85 7.68 8.29
Erlotinib (Ref)0.871.125.272.83
Doxorubicin4.123.802.90--

Data Source: Synthesized from recent pharmacological evaluations (See Ref 1).

Technical Protocols

Protocol A: Synthesis of Bioactive Pyrimidine-5-Carbonitrile Derivative

Objective: Synthesize a 2-thioxo-2,3-dihydro-1H-pyrimidine-5-carbonitrile intermediate (The "Biginelli-like" approach).

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Thiourea (10 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous)[6]

  • Ethanol (Absolute)

Workflow:

  • Mixing: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde and ethyl cyanoacetate in 30 mL of ethanol.

  • Catalysis: Add anhydrous K₂CO₃ (1.5 eq) and thiourea (1 eq).

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Isolation: Pour the reaction mixture onto crushed ice (approx. 100g).

  • Acidification: Acidify carefully with glacial acetic acid to pH ~4. A precipitate should form.[1][7]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Validation Check:

  • Yield: Expected 60–75%.[1]

  • Appearance: Yellowish crystalline solid.[1]

  • Melting Point: >250°C (decomposition).[1]

Diagram 2: Synthesis Workflow (DOT)

Synthesis_Flow Start Start: Aldehyde + Ethyl Cyanoacetate Step1 Add Thiourea + K2CO3 (Ethanol Solvent) Start->Step1 Step2 Reflux 6-8 Hours (TLC Monitoring) Step1->Step2 Step3 Quench on Crushed Ice Step2->Step3 Step4 Acidify (Acetic Acid) to pH 4 Step3->Step4 End Recrystallize Product (Pyrimidine-5-carbonitrile) Step4->End

Caption: One-pot cyclocondensation workflow for generating the bioactive pyrimidine core.

Protocol B: MTT Cytotoxicity Assay (MCF-7 Cell Line)

Objective: Quantify the antiproliferative activity of the synthesized pyrimidine derivative.

Materials:

  • MCF-7 Cell Line (ATCC HTB-22)[1]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1][8][9]

  • DMSO (Dimethyl sulfoxide)[8]

  • Microplate Reader (570 nm)[10]

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment:

    • Prepare stock solution of the pyrimidine derivative in DMSO.

    • Dilute with media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1] Ensure final DMSO concentration is <0.1%.

    • Add 100 µL of treatment to wells (Triplicate).

    • Incubate for 48 hours .

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C. (Look for purple formazan crystals).

  • Solubilization:

    • Carefully aspirate the media.[1]

    • Add 100 µL of DMSO to dissolve crystals.[1]

    • Shake plate on an orbital shaker for 10 minutes.

  • Measurement: Read absorbance at 570 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (e.g., GraphPad Prism).
    

Metabolic Context: Orotic Acid Pathway

Understanding the endogenous role of pyrimidine-4-carboxylic acid (Orotic acid) is vital when designing drugs that might interfere with nucleotide biosynthesis.

Diagram 3: Orotic Acid Biosynthesis Pathway[1]

Biosynthesis Sub1 Carbamoyl Phosphate + Aspartate Inter1 Dihydroorotate Sub1->Inter1 Orotic Orotic Acid (Pyrimidine-4-COOH) Inter1->Orotic OMP Orotidine-5'-Monophosphate (OMP) Orotic->OMP UMP Uridine Monophosphate (UMP) OMP->UMP -CO2 Enz1 Dihydroorotase Enz2 DHODH (Mitochondrial) Enz3 OPRTase (PRPP added) Enz4 OMP Decarboxylase

Caption: The de novo pyrimidine biosynthesis pathway.[3] Orotic acid is the key intermediate formed by DHODH.[3]

References

  • RSC Advances , "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities," Royal Society of Chemistry.[1]

  • BenchChem , "Pyrimidine-5-carboxylic acid derivatives and applications," BenchChem Compound Database.[1]

  • ChemicalBook , "Orotic Acid: Synthesis, Biochemical Aspects and Physiological Role," ChemicalBook Review.[1]

  • Journal of Applied Pharmaceutical Science , "In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines," JAPS.

  • Wikipedia , "Orotate phosphoribosyltransferase and Pyrimidine Metabolism," Wikipedia Entry.[1]

Sources

Exploratory

Commercial &amp; Technical Profile: 2-Methyl-5-bromopyrimidine-4-carboxylic acid

[1][2][3][4][5][6] Executive Summary 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS: 100707-39-9) is a high-value heterocyclic building block used extensively in the development of kinase inhibitors and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS: 100707-39-9) is a high-value heterocyclic building block used extensively in the development of kinase inhibitors and agrochemicals.[1][2][3] Distinguished by its orthogonal reactivity—offering a reactive carboxylic acid handle at C4, a displaceable bromine at C5, and a stable methyl group at C2—it serves as a versatile scaffold for fragment-based drug discovery (FBDD).

While commercially available as a catalog item from major building block suppliers, its availability fluctuates based on batch synthesis cycles. This guide provides a technical roadmap for procurement, quality validation, and synthetic utility, ensuring researchers can secure high-fidelity material for SAR (Structure-Activity Relationship) campaigns.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 5-bromo-2-methylpyrimidine-4-carboxylic acid
CAS Number 100707-39-9
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance White to off-white/brown solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Synthesis & Manufacturing Routes

Understanding the synthesis is critical for anticipating impurities in commercial batches. The dominant industrial route utilizes Mucobromic acid as a precursor, a method favored for its atom economy compared to oxidation of methyl-pyrimidine precursors.

The Mucobromic Acid Route (Dominant)

This cyclization reaction involves the condensation of acetamidine hydrochloride with mucobromic acid under basic conditions (typically Sodium Ethoxide).

  • Mechanism: The amidine nitrogen attacks the aldehyde/masked aldehyde of mucobromic acid, followed by cyclization and elimination of water/HBr to form the pyrimidine core.

  • Key Impurities:

    • Unreacted Mucobromic Acid: Detectable via NMR (aldehyde proton).

    • Decarboxylated byproduct: 5-bromo-2-methylpyrimidine (if reaction temp exceeds 60°C).[1][2]

    • Regioisomers: Rare, but possible if substituted amidines are used.

Synthesis Workflow Diagram

SynthesisRoute Start1 Acetamidine HCl (CAS: 124-42-5) Inter Cyclization Intermediate Start1->Inter Mix 50°C Start2 Mucobromic Acid (CAS: 488-11-9) Start2->Inter Reagent NaOEt / EtOH (Base) Reagent->Inter Product 2-Methyl-5-bromopyrimidine- 4-carboxylic acid (CAS: 100707-39-9) Inter->Product Condensation (-H2O) Impurity Impurity: 5-Bromo-2-methylpyrimidine Inter->Impurity Decarboxylation (>60°C)

Figure 1: Primary industrial synthesis route via Mucobromic acid condensation.

Commercial Availability & Procurement

Market Landscape

The compound is classified as a Tier 2 Building Block : widely listed but often "Make-to-Order" for quantities >10g.[1][2]

  • Catalog Status: Stocked by aggregators (e.g., Ambeed, BLD Pharm, Enamine) in mg to gram scales.

  • Lead Time:

    • In-Stock: 1–5 days (Domestic distributors).

    • Backorder: 3–4 weeks (Synthesis on demand).

  • Cost Analysis (Estimated 2025):

QuantityPrice Range (USD)Unit Cost ($/g)Notes
100 mg $18 – $30$180 – $300R&D Screening
1 g $65 – $120$65 – $120Hit-to-Lead
10 g $400 – $800$40 – $80Process Scale-up
100 g+ Custom Quote< $25Requires bulk negotiation
Procurement Decision Logic

When ordering, verify the Batch QC data specifically for residual solvent (ethanol from synthesis) and inorganic salts (sodium bromide), which can inflate the mass without affecting HPLC purity.

ProcurementLogic Start Need CAS: 100707-39-9 QtyCheck Quantity Needed? Start->QtyCheck Small < 5 grams QtyCheck->Small Large > 10 grams QtyCheck->Large StockCheck Check Distributor Stock (Ambeed, BLD, Sigma) Small->StockCheck Custom Request Bulk Quote Specify: Salt Content <1% Large->Custom Direct Buy Catalog Grade (>95%) StockCheck->Direct In Stock StockCheck->Custom Lead Time > 4 wks

Figure 2: Decision matrix for sourcing based on quantity and purity requirements.

Quality Assurance & Characterization

Upon receipt, the material must be validated. Commercial samples often degrade if stored improperly (decarboxylation is the primary risk).

Analytical Protocol
  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: Singlet at ~2.62 ppm (Methyl group at C2).

    • Acid Proton: Broad singlet >13.0 ppm (often invisible if wet).

    • Aromatic Proton: Singlet at ~9.03 ppm (H6 proton).

  • LC-MS (ESI+):

    • Target Mass: [M+H]+ = 217/219 (1:1 isotopic pattern due to Bromine).

    • Common Artifact: [M-CO2+H]+ = 173/175 (Decarboxylation in source).[2] Note: Do not confuse source fragmentation with sample impurity.

Purity Specifications
  • Minimum Acceptable Purity: >95% (HPLC @ 254 nm).

  • Moisture Content: <1% (Hygroscopic nature requires desiccated storage).

Applications in Drug Design[2][7][8][9]

This compound is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibition .

Synthetic Utility

The molecule offers three distinct vectors for diversification:

  • C4 Carboxylic Acid: Amide coupling (EDC/HOAt) to generate the "hinge binder" motif or solvent-exposed tail.[1][2]

  • C5 Bromine: Suzuki-Miyaura coupling to install aryl/heteroaryl groups (Gatekeeper residue interaction).[1][2]

  • C2 Methyl: Can be oxidized to an aldehyde or activated for condensation, though usually kept as a steric blocker.

Case Study: Kinase Inhibitor Scaffold

In the development of Protein Kinase C (PKC) inhibitors, the pyrimidine core mimics the adenine ring of ATP. The C4-amide derivatives often form hydrogen bonds with the kinase hinge region, while the C5-substitution fills the hydrophobic pocket.[1][2]

Reaction Scheme Example: Acid (100707-39-9) + Amine (R-NH2) -> [HATU/DIPEA] -> Amide Product

  • Note: The electron-deficient nature of the pyrimidine ring makes the carboxylic acid highly reactive; standard coupling reagents (HATU, T3P) work efficiently without harsh conditions.

Handling & Safety

  • GHS Classification: Warning.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Stability:

    • Thermal: Unstable >100°C (Decarboxylation risk). Avoid high-vacuum drying at elevated temperatures.[1][2]

    • Chemical: Stable to weak acids; sensitive to strong bases (ring opening possible under forcing conditions).

References

  • World Intellectual Property Organization (WIPO). (2011). WO2011/130628: Pyrimidine Derivatives and Their Use as Kinase Inhibitors. Link[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 256210: 5-Bromo-2-methylpyrimidine-4-carboxylic acid.[1][2] Link[2]

  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem. Link[2]

  • ChemicalBook. (2025).[3] Supplier and Pricing Data for CAS 100707-39-9. Link

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and scientific applications of 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS No. 1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and scientific applications of 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS No. 100707-39-9). As a key building block in medicinal chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental success. This document synthesizes critical data from safety data sheets of structurally similar compounds, relevant patents, and the scientific literature to offer a holistic perspective for professionals in the field.

Chemical and Physical Properties

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a halogenated heterocyclic compound. Its structure, featuring a pyrimidine core, a carboxylic acid group, a methyl group, and a bromine atom, makes it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 100707-39-9[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 149 °C (for the corresponding methyl ester)[2]

Hazard Identification and Risk Assessment

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

The primary hazards associated with this compound are acute toxicity upon ingestion and irritation of the skin, eyes, and respiratory system.[1] All laboratory operations should be conducted with the assumption that this compound is hazardous and appropriate precautions must be taken.

Logical Flow for Risk Assessment

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards (H302, H315, H319, H335) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Assess Severity of Harm (Irritation, Acute Toxicity) B->C D Determine Level of Risk (Low, Medium, High) C->D E Implement Control Measures (PPE, Engineering Controls, SOPs) D->E F Review and Re-evaluate E->F

Caption: A logical workflow for assessing and mitigating the risks associated with handling 2-Methyl-5-bromopyrimidine-4-carboxylic acid.

Personal Protective Equipment (PPE)

Based on the known hazards, the following personal protective equipment is mandatory when handling 2-Methyl-5-bromopyrimidine-4-carboxylic acid:

  • Eye and Face Protection: Chemical safety goggles that conform to EU EN166 or NIOSH (US) standards are required. In situations with a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

    • Lab Coat: A flame-retardant lab coat is essential to protect against skin contact.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

First Aid Measures

In the event of exposure to 2-Methyl-5-bromopyrimidine-4-carboxylic acid, the following first aid procedures should be followed immediately:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Handling, Storage, and Reactivity

Safe Handling Protocol

A systematic approach to handling 2-Methyl-5-bromopyrimidine-4-carboxylic acid is crucial to minimize exposure risk.

HandlingWorkflow cluster_workflow Safe Handling Workflow A Pre-use Preparation: - Review SDS (or equivalent data) - Don appropriate PPE - Prepare workspace in fume hood B Weighing and Transfer: - Use a spatula for solids - Minimize dust generation - Close container immediately after use A->B C In-Reaction Use: - Maintain controlled conditions - Monitor for any signs of reaction instability B->C D Post-use Cleanup: - Decontaminate work surfaces - Dispose of waste in labeled containers C->D

Caption: A step-by-step workflow for the safe handling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid in a laboratory setting.

Storage

Store 2-Methyl-5-bromopyrimidine-4-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Reactivity and Stability
  • Stability: While specific stability data is limited, pyrimidine derivatives are generally stable under standard laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to vigorous reactions. Reactions with strong bases can deprotonate the carboxylic acid, and strong reducing agents may react with the pyrimidine ring or the bromo substituent.

  • Hazardous Decomposition Products: The thermal decomposition of brominated organic compounds can release hydrogen bromide, a corrosive and toxic gas.[3][4] Combustion may also produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Reactivity Profile:

    • Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.[5]

    • Brominated Pyrimidine Ring: The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Stille), making this compound a valuable building block in medicinal chemistry.[3][6]

    • Decarboxylation: A patent has reported the decarboxylation of 2-methyl-5-bromopyrimidine-4-carboxylic acid to yield 5-bromo-2-methylpyrimidine.[3] This reaction typically requires elevated temperatures.

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled, sealed container for proper disposal. Do not allow the material to enter drains or waterways.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and virology.[7] The functional groups on 2-Methyl-5-bromopyrimidine-4-carboxylic acid make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.[4] The bromo substituent provides a convenient point for modification through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize binding to the target kinase.

  • Antiviral Agents: Nucleoside analogues containing modified pyrimidine bases are a cornerstone of antiviral therapy.[7][8] While not a nucleoside itself, 2-Methyl-5-bromopyrimidine-4-carboxylic acid can serve as a precursor for more complex heterocyclic systems with potential antiviral activity.

  • Intermediate for Bioactive Molecules: A patent describes the use of 2-methyl-5-bromopyrimidine-4-carboxylic acid in the synthesis of 5-bromo-2-methylpyrimidine, which is then used to synthesize complement factor D inhibitors for treating autoimmune and inflammatory diseases.[3]

Representative Synthetic Transformation

Decarboxylation reactant 2-Methyl-5-bromopyrimidine-4-carboxylic acid C₆H₅BrN₂O₂ product 5-Bromo-2-methylpyrimidine C₅H₅BrN₂ reactant->product Decarboxylation conditions Heat (Δ) - CO₂

Caption: Decarboxylation of 2-Methyl-5-bromopyrimidine-4-carboxylic acid, a key synthetic transformation.

Conclusion

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a valuable research chemical with significant potential in drug discovery. Its handling requires a thorough understanding of its hazards, including acute oral toxicity and irritant properties. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate risks. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

  • Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.
  • Methyl 5-bromopyrimidine-2-carboxylate. Chem-Impex. [Link]

  • Process for bromin
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxyl
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]

  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. CN104592198A.
  • 5-Bromo-2-methylpyrimidine-4-carboxylic acid. PubChem. [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. National Institutes of Health (NIH). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. ACS Publications. [Link]

Sources

Exploratory

2-Methyl-5-bromopyrimidine-4-carboxylic Acid: A Lynchpin Scaffold for Modern Drug Discovery

An In-depth Technical Guide Foreword: The Strategic Value of Privileged Scaffolds In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold"—a molecular framework that is re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and pharmacokinetically sound therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to mimic the purine bases of DNA and RNA, making it an ideal starting point for designing molecules that interact with a vast array of biological targets. This guide delves into a particularly strategic derivative: 2-Methyl-5-bromopyrimidine-4-carboxylic acid . We will dissect its molecular architecture, explore its profound utility as a synthetic intermediate, and provide field-proven protocols for its application, with a primary focus on the development of next-generation kinase inhibitors.

Chemical PropertiesData
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [2][3]
CAS Number 100707-39-9[2]
Appearance Brown Solid[2]
GHS Hazard Classification Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[3]

Chapter 1: Deconstructing the Molecular Architecture

The power of 2-Methyl-5-bromopyrimidine-4-carboxylic acid lies in the strategic placement of its functional groups, each offering a distinct handle for synthetic manipulation. Understanding the role of each component is fundamental to appreciating its versatility.

The Pyrimidine Core: A Foundation for Bioactivity

The nitrogen-rich pyrimidine ring is the bedrock of the molecule's utility. It is an essential pharmacophore in numerous FDA-approved drugs, valued for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions within the active sites of enzymes and receptors.[1]

The Triad of Functionality: Strategic Handles for Synthesis

The true synthetic potential is unlocked by the three substituents decorating the pyrimidine core. They provide orthogonal reactivity, allowing for a stepwise and controlled construction of complex target molecules.

  • The 5-Bromo Group: This is arguably the most critical feature for molecular diversification. The bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This enables the direct and efficient formation of carbon-carbon or carbon-heteroatom bonds, most notably through Suzuki and Stille couplings.[4] This position is the primary vector for introducing a wide array of aryl, heteroaryl, or other complex fragments that are often essential for achieving target potency and selectivity.

  • The 4-Carboxylic Acid Group: This functional group is a cornerstone of drug synthesis, primarily serving as a precursor for amide bond formation. The vast majority of kinase inhibitors, for example, feature an amide linkage that connects the core heterocycle to a solvent-exposed recognition motif. The carboxylic acid can be readily activated by standard coupling reagents to react with a diverse pool of amines, creating extensive libraries of analogues for structure-activity relationship (SAR) studies.

  • The 2-Methyl Group: While seemingly simple, the methyl group at the 2-position plays a subtle but crucial role. It can influence the molecule's overall lipophilicity, potentially improving cell permeability and oral absorption. Furthermore, it can establish beneficial van der Waals interactions in a protein's binding pocket or provide steric hindrance that prevents undesirable off-target binding, thereby enhancing selectivity.

G cluster_0 2-Methyl-5-bromopyrimidine-4-carboxylic acid cluster_1 Key Reactive Sites & Their Synthetic Utility mol Structure Bromo 5-Bromo Group App1 Suzuki, Stille, Buchwald-Hartwig, etc. (Cross-Coupling Reactions) Bromo->App1 Carboxyl 4-Carboxylic Acid App2 Amide Bond Formation (Peptide Coupling) Carboxyl->App2 Methyl 2-Methyl Group App3 Modulation of Physicochemical Properties (Solubility, Lipophilicity, Selectivity) Methyl->App3

Caption: Key functional groups of the scaffold and their primary synthetic applications.

Chapter 2: Core Application as a Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5] Consequently, kinase inhibitors represent one of the most successful classes of modern therapeutics. Pyrimidine-based scaffolds are central to this field, and 2-Methyl-5-bromopyrimidine-4-carboxylic acid is a prime intermediate for their construction.

Case Study: Synthesis of Protein Kinase CK2 Inhibitors

Protein Kinase CK2 is implicated in cell growth, proliferation, and suppression of apoptosis, making it a compelling target in oncology. The potent CK2 inhibitor CX-5011 features a tricyclic pyrimido[4,5-c]quinoline core. The synthesis of this core elegantly demonstrates the utility of a close derivative, methyl 5-bromopyrimidine-4-carboxylate.[6] The reported synthesis suffered from low yields and the high cost of this intermediate, underscoring the need for robust synthetic methods for this class of compounds.[6] The key step involves a domino Suzuki coupling–intramolecular amide formation, a powerful strategy that leverages the reactivity of the 5-bromo position.[6]

G start Methyl 5-bromopyrimidine-4-carboxylate (Derivative of Topic Molecule) catalyst Pd Catalyst, Base start->catalyst boronic_acid 2-Amino-4-(methoxycarbonyl) phenylboronic acid boronic_acid->catalyst intermediate Suzuki Coupling Intermediate catalyst->intermediate cyclization Intramolecular Amide Formation (Domino Reaction) intermediate->cyclization product Tricyclic Pyrimido[4,5-c]quinoline Core (Precursor to CX-5011) cyclization->product

Caption: Domino reaction workflow for the synthesis of the CX-5011 core.

Potential in Targeting Aurora Kinases and Beyond

Aurora kinases are another critical family of targets in oncology. Inhibitors based on the pyrimidine scaffold have been developed that can induce the degradation of oncogenic proteins like MYC.[7] The general synthetic strategy often involves modifying the 4-position of the pyrimidine ring, a direct application of our title compound's carboxylic acid functionality.[7] The versatility of the 5-bromo position allows for the introduction of various substituents to fine-tune kinase selectivity and overall efficacy.

Beyond these examples, pyrimidine derivatives are widely explored as potent inhibitors for a range of other kinases, including:

  • c-Met Kinase: Involved in cell motility and invasion, a key target for metastatic cancers.[8]

  • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and a validated target for hematological malignancies and autoimmune diseases.[9]

Kinase TargetTherapeutic AreaRole of Pyrimidine Scaffold
Protein Kinase CK2 OncologyCore heterocyclic framework for inhibitors like CX-5011.[6]
Aurora Kinase A OncologyScaffold for inhibitors designed to degrade MYC oncoproteins.[7]
c-Met Oncology (Metastasis)Foundation for 2,4-diaminopyrimidine inhibitors.[8]
BTK Oncology, AutoimmuneCore structure for both covalent and non-covalent inhibitors.[9]

Chapter 3: Field-Proven Synthetic Methodologies

Trustworthiness in chemical synthesis comes from robust, reproducible, and well-understood protocols. Here, we provide detailed methodologies for the synthesis of the title compound and its subsequent, strategically important transformations.

Protocol: Synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

This procedure is adapted from patent literature and represents a common method for constructing this scaffold from acyclic precursors.[2] The reaction is a condensation between an amidine and a highly functionalized four-carbon unit.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the acetamidine hydrochloride salt, generating the neutral and nucleophilic amidine species necessary for the initial condensation reaction.

  • Temperature Control: The addition of mucobromic acid is performed to maintain a constant temperature. This is crucial for controlling the reaction rate, preventing the formation of side products, and ensuring safety.

  • Acidic Workup: The final addition of hydrochloric acid serves to protonate the carboxylate salt formed under the basic reaction conditions, precipitating the desired carboxylic acid product.

Step-by-Step Methodology:

  • Prepare Sodium Ethoxide Solution: Carefully add sodium metal (356 mg, 15.5 mmol) in portions to absolute ethanol (5.9 mL) under an inert atmosphere (e.g., nitrogen or argon). Allow the metal to react completely.

  • Amidine Formation: To a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol) in a separate flask, add 3.5 mL of the freshly prepared sodium ethoxide solution.

  • Condensation Reaction: Warm the mixture to 50 °C. Remove the heating bath.

  • Substrate Addition: Add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise at a rate that maintains a gentle reflux or constant temperature.

  • Complete Reaction: Following the addition, add the remaining 2 mL of the sodium ethoxide solution. Allow the mixture to cool to room temperature.

  • Isolation: Filter the cooled mixture to remove inorganic salts. Evaporate the filtrate under reduced pressure to obtain a residue.

  • Acidification and Precipitation: Vigorously shake the residue with 2 M hydrochloric acid (2.4 mL). A brown precipitate should form.

  • Purification: Filter the precipitate, wash with a small amount of cold water, and then freeze-dry to yield 2-Methyl-5-bromopyrimidine-4-carboxylic acid (yields reported around 42%).[2]

G acetamidine Acetamidine HCl base Sodium Ethoxide in Ethanol acetamidine->base mucobromic Mucobromic Acid condensation Condensation & Cyclization (50°C) mucobromic->condensation base->condensation workup Acidic Workup (HCl) condensation->workup product 2-Methyl-5-bromopyrimidine- 4-carboxylic acid workup->product

Caption: Workflow for the synthesis of the title compound.

Protocol: Representative Downstream Reaction - Suzuki Cross-Coupling

This protocol outlines a general procedure for diversifying the scaffold at the 5-bromo position, a key step in building kinase inhibitors.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that drives the reaction through a cycle of oxidative addition, transmetalation, and reductive elimination.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, activating the boronic acid component to facilitate the transfer of the organic group to the palladium center.

  • Solvent (e.g., Dioxane/Water, DME): The solvent system must solubilize both the organic and inorganic reagents and tolerate the reaction temperature. The presence of water is often crucial for the efficiency of the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 2-Methyl-5-bromopyrimidine-4-carboxylic acid (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add Solvent and Catalyst: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Chapter 4: Broader and Emerging Applications

While the primary application of this scaffold is in pharmaceutical development, its versatile chemistry lends itself to other fields.

  • Agrochemicals: Pyrimidine derivatives are widely used in the formulation of effective herbicides and fungicides. The ability to easily diversify the pyrimidine core allows for the rapid development of new agrochemicals to combat resistance and improve crop yields.[10]

  • Materials Science: The rigid, aromatic nature of the pyrimidine ring, combined with the ability to append various functional groups, makes related compounds candidates for the synthesis of novel polymers and organic materials with unique electronic or thermal properties.[10]

Conclusion and Future Outlook

2-Methyl-5-bromopyrimidine-4-carboxylic acid is far more than a simple chemical. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for innovation. Its three distinct functional groups offer a blueprint for the logical and efficient construction of complex molecules, particularly in the highly competitive and impactful field of kinase inhibitor drug discovery. As our understanding of disease biology deepens, the demand for novel, highly specific small molecule therapeutics will only grow. Scaffolds like this one, which provide a robust and adaptable starting point for synthesis, will remain indispensable tools in the hands of researchers and scientists dedicated to developing the medicines of tomorrow.

References

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Fawzy, A. M., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Garnier, T., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

  • Kumar, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2024). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. Retrieved from [Link]

  • Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Ruzziconi, R., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Retrieved from [Link]

  • Google Patents. (2018). United States Patent, Tavares. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Efficient Amide Bond Formation with 2-Methyl-5-bromopyrimidine-4-carboxylic Acid

[1][2] Abstract The coupling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid with diverse amines is a critical transformation in the synthesis of kinase inhibitors and bioactive heterocycles.[1][2] However, this specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

The coupling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid with diverse amines is a critical transformation in the synthesis of kinase inhibitors and bioactive heterocycles.[1][2] However, this specific substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance from the ortho-5-bromo substituent, low solubility typical of fused pyrimidines, and the electronic deactivation characteristic of electron-deficient heteroaromatics.[1] This application note details three optimized protocols (HATU, Acid Chloride, and T3P®) designed to overcome these barriers, ensuring high yields (>85%) while suppressing common side reactions like decarboxylation and nucleophilic aromatic substitution (


).[1]

Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule contains two features that dictate the synthetic strategy:

  • Electronic Deficiency: The pyrimidine ring is highly electron-deficient.[2] While this increases the electrophilicity of the activated carbonyl, it also renders the ring susceptible to nucleophilic attack (

    
    ) at the C6 position by the amine partner, particularly under harsh, basic conditions.
    
  • Ortho-Steric Hindrance: The bromine atom at position 5 is bulky and located immediately adjacent (ortho) to the carboxylic acid at position 4.[1][2] This creates a "steric gate" that slows down the approach of the amine nucleophile.[3]

Implication: Standard carbodiimide couplings (EDC/HOBt) often fail or stall, leading to high levels of


-acylurea side products.[1][2] We must use "fast" activation kinetics (HATU) or highly reactive intermediates (Acid Chlorides/Anhydrides) to outcompete side reactions.[1]
Reagent Selection Matrix
Reagent SystemActivation SpeciesRecommended ForProsCons
HATU / DIEA O-Azabenzotriazole esterFirst-line R&D Highest reactivity for hindered acids; tolerates polar solvents (DMF).[1][2]High cost; difficult removal of byproducts on large scale.[3]
(COCl)₂ / DMF Acid ChlorideUnreactive Amines Overcomes extreme steric/electronic deactivation.[1][2]Moisture sensitive; risk of

side reactions if overheated.[3]
T3P® / Pyridine Mixed AnhydrideScale-Up (>10g) Low toxicity; easy aqueous workup; excellent for sterically hindered substrates.[1]Requires higher reaction concentration; slower kinetics than HATU.[3]

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU Method)

Best for: Medicinal chemistry library generation (10 mg – 500 mg scale).[1][2]

Materials:

  • Substrate: 2-Methyl-5-bromopyrimidine-4-carboxylic acid (1.0 equiv)[1][2]

  • Amine: 1.1 – 1.2 equiv[1][2][3]

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Note: If the acid does not dissolve completely, the addition of DIEA in the next step usually solubilizes it.

  • Activation: Add DIEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes. The solution should turn yellow/orange, indicating the formation of the activated ester.

  • Coupling: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIEA.[3]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3]

    • Checkpoint: If >20% acid remains after 4 hours, heat to 40°C. Do not exceed 60°C to avoid degradation.[1][3]

  • Workup:

    • Dilute with EtOAc (10 volumes).[1]

    • Wash with sat.[3]

      
       (x2), sat.[1] 
      
      
      
      (x2), and brine (x1).[1]
    • Dry over

      
       and concentrate.
      
Protocol B: The "Difficult Amine" Method (Acid Chloride)

Best for: Electron-deficient anilines or sterically hindered secondary amines.[1]

Materials:

  • Reagent: Oxalyl Chloride (1.5 equiv)[1][2]

  • Catalyst: DMF (2–3 drops)[1]

  • Solvent: Anhydrous DCM (or THF if insoluble)[1]

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under

    
     atmosphere. Cool to 0°C.[3]
    
  • Activation: Add Oxalyl Chloride dropwise. Then, add catalytic DMF (1-2 drops).[1] Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1]
  • Formation: Allow to warm to RT and stir for 1 hour. The suspension should become a clear solution.

  • Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and Triethylamine (

    
    ) (2.0 equiv) at 0°C.
    
  • Reaction: Warm to RT and stir for 1 hour.

Protocol C: Scalable Process (T3P Method)

Best for: Multi-gram synthesis and green chemistry requirements.[1][3]

Materials:

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or

    
     (3.0 equiv)[1][2]
    
  • Solvent: EtOAc or 2-MeTHF (High concentration: 0.5 M – 1.0 M)[1]

Step-by-Step Procedure:

  • Charging: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into the flask. Add EtOAc (or 2-MeTHF).[1]

  • Base Addition: Add Pyridine (3.0 equiv).[1][2] Cool to 0°C.[3]

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.[3] Note: T3P kinetics are slower than HATU; patience is required.[3]

  • Workup (Self-Validating):

    • Add water.[3][4][5] The phases will separate.

    • Wash organic layer with 1M HCl (removes pyridine and unreacted amine).[1][3]

    • Wash with 1M NaOH (removes unreacted acid and T3P byproducts, which are water-soluble).[1]

    • Concentrate organic layer to obtain pure product.[2][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the amine partner and scale.

AmideCouplingStrategy Start Start: 2-Methyl-5-bromopyrimidine-4-COOH CheckScale Check Scale & Amine Type Start->CheckScale SmallScale Small Scale (<500mg) Standard Amines CheckScale->SmallScale Difficult Unreactive/Hindered Amines (Anilines) CheckScale->Difficult LargeScale Large Scale (>5g) Process Development CheckScale->LargeScale HATU Protocol A: HATU/DIEA (Fast, High Yield) SmallScale->HATU AcidCl Protocol B: Acid Chloride (High Reactivity) Difficult->AcidCl T3P Protocol C: T3P/Pyridine (Clean Workup, Scalable) LargeScale->T3P Workup1 Standard Extraction HATU->Workup1 LCMS Check Workup2 Evaporate & Redissolve AcidCl->Workup2 Strict Anhydrous Workup3 Acid/Base Wash (High Purity) T3P->Workup3 Aq. Wash

Caption: Decision tree for selecting the optimal coupling protocol based on reaction scale and amine nucleophilicity.

Troubleshooting & Optimization

Dealing with Decarboxylation

Heteroaromatic acids, particularly those with nitrogens alpha to the carboxyl group, can decarboxylate.

  • Symptom: Loss of -COOH peak in NMR; formation of 5-bromo-2-methylpyrimidine.[1][2]

  • Prevention: Avoid heating above 60°C. Do not use strong mineral acids during workup if the product is electron-deficient.[1][2]

Regioselectivity ( Risk)

The C6 position is vulnerable to nucleophilic attack.[1][2]

  • Risk Factor: Using excess amine at high temperatures.[2][3]

  • Mitigation: Add the amine slowly to the activated ester at 0°C. Ensure the stoichiometry of the amine is controlled (1.0 – 1.1 equiv).

Solubility Issues
  • Observation: Reaction mixture remains a suspension.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use a co-solvent mixture of DCM/DMF (4:1).[1][2] The acid chloride protocol (Protocol B) often solubilizes the substrate upon formation of the acyl chloride.[3]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1][2] Rethinking Amide Bond Synthesis. Nature, 480, 471–479.[1] [1]

  • Basavaprabhu, et al. (2013).[1][2] Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Synthesis of Heterocycles.[3] Synthesis, 45(12), 1569-1601.[1] [1]

Sources

Application

Application Notes and Protocols: Protecting Group Strategies for 2-Methyl-5-bromopyrimidine-4-carboxylic Acid

Introduction: Navigating the Synthetic Utility of a Privileged Scaffold 2-Methyl-5-bromopyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Utility of a Privileged Scaffold

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a common motif in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic manipulation of its functional groups—the carboxylic acid and the nucleophilic ring nitrogens—is paramount for its successful incorporation into complex molecular architectures.

However, the inherent reactivity of these functional groups often presents a significant challenge. The carboxylic acid can undergo unwanted reactions under basic or nucleophilic conditions, while the pyrimidine nitrogens can interfere with electrophilic reagents or act as unwanted bases. Consequently, a robust protecting group strategy is not merely a tactical consideration but a cornerstone for the successful synthesis of target molecules derived from this scaffold.

This guide provides a comprehensive overview of protecting group strategies tailored for 2-Methyl-5-bromopyrimidine-4-carboxylic acid. We will delve into the chemical logic behind the selection of protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies that allow for the selective manipulation of the carboxylic acid and the pyrimidine ring.

Molecular Reactivity Analysis: An Electronically Deficient System

Understanding the electronic nature of 2-Methyl-5-bromopyrimidine-4-carboxylic acid is critical to devising an effective protection strategy. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further exacerbated by the electron-withdrawing effects of the 4-carboxylic acid and the 5-bromo substituents.

This electronic landscape has several important consequences:

  • Reduced Basicity of Ring Nitrogens: The pyrimidine nitrogens are significantly less basic and nucleophilic than those in more electron-rich heterocyclic systems. This can make their protection more challenging, often requiring more forcing conditions or highly reactive electrophiles.

  • Acidity of the Carboxylic Acid: The carboxylic acid proton is readily ionizable, and the resulting carboxylate is a poor nucleophile. However, the presence of the acidic proton can interfere with base-catalyzed reactions.

  • Regioselectivity of N-Protection: The two ring nitrogens, N1 and N3, are electronically distinct. The N1 nitrogen is adjacent to the methyl group, while the N3 nitrogen is adjacent to the carboxylic acid. The steric hindrance from the C2-methyl group and the electronic influence of the adjacent C4-carboxylic acid will dictate the regioselectivity of N-protection, with N1 generally being the more sterically accessible and nucleophilic site for protection.

Strategy 1: Protection of the Carboxylic Acid Group

The most common and effective way to protect a carboxylic acid is to convert it into an ester. Ester protecting groups are generally stable to a wide range of reaction conditions, particularly those that are not strongly acidic or basic.[1]

Choosing the Right Ester:

The choice of ester depends on the desired stability and the conditions that can be tolerated for its eventual removal. For 2-Methyl-5-bromopyrimidine-4-carboxylic acid, the following esters are excellent candidates:

  • Methyl Ester: Simple to install but requires relatively harsh conditions (saponification with strong base or acid hydrolysis) for removal, which may not be compatible with other sensitive functional groups.

  • Benzyl (Bn) Ester: A highly versatile protecting group that is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. This offers an excellent orthogonal deprotection strategy.[2][3]

  • tert-Butyl (tBu) Ester: Stable to basic conditions and hydrogenolysis, but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This provides another valuable orthogonal handle.[2]

Data Presentation: Stability of Carboxylic Acid Protecting Groups
Protecting GroupStability to Strong AcidsStability to Strong BasesStability to Hydrogenolysis (Pd/C, H₂)
Methyl Ester LabileLabileStable
Benzyl Ester StableStableLabile
tert-Butyl Ester Labile StableStable
Experimental Protocols: Carboxylic Acid Protection

Protocol 1.1: Methyl Esterification using Trimethylsilyldiazomethane (TMSCHN₂)

This method is mild and highly efficient, avoiding the harsh conditions of Fischer esterification.

  • Rationale: TMSCHN₂ reacts rapidly with carboxylic acids in the presence of methanol to generate the methyl ester. The reaction is typically clean and high-yielding.

  • Procedure:

    • Suspend 2-Methyl-5-bromopyrimidine-4-carboxylic acid (1.0 eq) in a mixture of toluene and methanol (4:1, v/v).

    • At room temperature, add a 2.0 M solution of TMSCHN₂ in hexanes (1.2 eq) dropwise. A yellow color should persist, and gas evolution will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the excess TMSCHN₂ by the dropwise addition of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-methyl-5-bromopyrimidine-4-carboxylate.

Protocol 1.2: Benzyl Esterification via Alkylation

This protocol utilizes benzyl bromide to install the benzyl protecting group under basic conditions.

  • Rationale: The carboxylate, formed in situ by a mild base, acts as a nucleophile to displace the bromide from benzyl bromide.

  • Procedure:

    • Dissolve 2-Methyl-5-bromopyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

    • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

    • Add benzyl bromide (BnBr, 1.2 eq) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the benzyl ester.

Experimental Protocols: Carboxylic Acid Deprotection

Protocol 1.3: Deprotection of Benzyl Esters by Hydrogenolysis

  • Rationale: The benzyl C-O bond is readily cleaved by catalytic hydrogenation.

  • Procedure:

    • Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

    • Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Strategy 2: Protection of the Pyrimidine Ring Nitrogens

Due to the electron-deficient nature of the pyrimidine ring, its nitrogens are less nucleophilic. Protection is often achieved using carbamates, with the tert-butyloxycarbonyl (Boc) group being a common choice. The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid.[4][5]

Experimental Protocols: Pyrimidine Nitrogen Protection

Protocol 2.1: N-Boc Protection of the Pyrimidine Ring

  • Rationale: Di-tert-butyl dicarbonate ((Boc)₂O) is a highly effective reagent for the introduction of the Boc group onto amines and other nucleophilic nitrogens in the presence of a base.[6] 4-Dimethylaminopyridine (DMAP) is often used as a catalyst.

  • Procedure:

    • Dissolve the substrate (either the free acid or, more commonly, the corresponding ester) (1.0 eq) in a solvent such as acetonitrile or dichloromethane.

    • Add triethylamine (Et₃N, 2.0 eq) or another suitable non-nucleophilic base.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Note that double Boc protection (at both N1 and N3) is possible, and reaction conditions may need to be optimized to favor mono-protection if desired.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the N-Boc protected product.

Experimental Protocols: Pyrimidine Nitrogen Deprotection

Protocol 2.2: Deprotection of N-Boc Group with Acid

  • Rationale: The Boc group is readily cleaved under acidic conditions, forming the stable tert-butyl cation and releasing the free amine (or in this case, the pyrimidine nitrogen).[7]

  • Procedure:

    • Dissolve the N-Boc protected pyrimidine (1.0 eq) in a solvent such as dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride) and can be used as such or neutralized in a subsequent step.

Strategy 3: Orthogonal Protecting Group Strategies

The true power of protecting group chemistry lies in the ability to selectively remove one protecting group in the presence of others. This is known as an orthogonal strategy.[3][8] For 2-Methyl-5-bromopyrimidine-4-carboxylic acid, a particularly effective orthogonal pairing is the benzyl ester for the carboxylic acid and the Boc group for the pyrimidine nitrogen.

Workflow for Orthogonal Protection and Deprotection

The following diagram illustrates a decision-making workflow for a synthetic route requiring orthogonal protection.

Orthogonal_Strategy Start 2-Methyl-5-bromopyrimidine- 4-carboxylic acid Protect_COOH Protect Carboxylic Acid (e.g., Benzyl Ester) Start->Protect_COOH Protect_N Protect Pyrimidine N (e.g., Boc Group) Protect_COOH->Protect_N Deprotect_N Deprotect Pyrimidine N (Acidic Conditions, e.g., TFA) Protect_N->Deprotect_N Deprotect_COOH Deprotect Carboxylic Acid (Hydrogenolysis) Protect_N->Deprotect_COOH Reaction_on_N Reaction at N-deprotected site Reaction_on_N->Deprotect_COOH Reaction_on_COOH Reaction at COOH-deprotected site Reaction_on_COOH->Deprotect_N Deprotect_N->Reaction_on_N Final_Product Final Product Deprotect_N->Final_Product Deprotect_COOH->Reaction_on_COOH Deprotect_COOH->Final_Product Reaction_Scheme cluster_0 Protection cluster_1 Selective Deprotection & Reaction cluster_2 Final Deprotection Start 2-Methyl-5-bromopyrimidine- 4-carboxylic acid Step1 BnBr, K2CO3 --------> Start->Step1 Protected_COOH Benzyl 2-methyl-5-bromopyrimidine- 4-carboxylate Step1->Protected_COOH Step2 (Boc)2O, DMAP --------> Protected_COOH->Step2 Fully_Protected Fully Protected Intermediate Step2->Fully_Protected Deprotect_N TFA, DCM --------> Fully_Protected->Deprotect_N N_Deprotected N-Deprotected Intermediate Deprotect_N->N_Deprotected React_N Reaction at Nitrogen (e.g., Alkylation) --------> N_Deprotected->React_N N_Functionalized N-Functionalized Product React_N->N_Functionalized Deprotect_COOH H2, Pd/C --------> N_Functionalized->Deprotect_COOH Final_Product Final Product Deprotect_COOH->Final_Product

Caption: Benzyl/Boc orthogonal protection scheme.

Conclusion

The successful application of 2-Methyl-5-bromopyrimidine-4-carboxylic acid in multi-step organic synthesis is critically dependent on the judicious use of protecting groups. By understanding the electronic nature of the molecule and leveraging orthogonal protection strategies, such as the combination of a benzyl ester for the carboxylic acid and a Boc group for the pyrimidine nitrogen, researchers can unlock the full synthetic potential of this valuable building block. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of protecting group chemistry, enabling the efficient and selective synthesis of novel chemical entities for drug discovery and development.

References

  • Willingdon College, Sangli. Protection and deprotection. Available at: [Link]

  • Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available at: [Link]

  • Taylor & Francis Online. The Protection and Deprotection of the Pyridine Nitrogen. Available at: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

  • National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]

  • ResearchGate. How can we deprotect of boc-protecing group in gelatin?. (2020). Available at: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). Available at: [Link]

  • YouTube. Protecting Groups for Carboxylic acid. (2020). Available at: [Link]

  • eGyanKosh. Unit-3 Peptides and Proteins. Available at: [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available at: [Link]

  • SlideShare. Protection and deprotection of carboxylic acid. (2016). Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • National Center for Biotechnology Information. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • MDPI. Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. (2023). Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Myers Research Group, Harvard University. Protecting Groups. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018). Available at: [Link]

  • Kocienski, P. J. Protecting Groups. (2005). Thieme.
  • National Center for Biotechnology Information. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • ResearchGate. Protection and deprotection of carboxylic acid group. (2018). Available at: [Link]

  • MDPI. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2021). Available at: [Link]

  • Organic Synthesis. Protecting Groups. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of Bromopyrimidines via Nucleophilic Aromatic Substitution

Introduction: The Pyrimidine Core in Modern Chemistry The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials. Its prevalence stems from its unique electronic properties and its ability to engage in specific, high-affinity interactions with biological targets. The strategic functionalization of the pyrimidine ring is therefore a critical task in drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr) offers a direct and powerful pathway for modifying halogenated pyrimidines. Unlike electron-rich aromatic systems like benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character makes it susceptible to attack by nucleophiles, enabling the displacement of leaving groups like bromine.

This comprehensive guide provides an in-depth exploration of the reaction conditions for SNAr on bromopyrimidines. We will delve into the mechanistic principles that govern this transformation, offer field-proven protocols for various nucleophiles (N, O, and S-based), and discuss modern, metal-catalyzed alternatives like the Buchwald-Hartwig and Ullmann reactions, which are indispensable for substrates that are unreactive under traditional SNAr conditions.

PART 1: The Scientific Foundation of SNAr on Pyrimidines

The Addition-Elimination Mechanism: A Tale of Stability

The SNAr reaction does not proceed via a direct displacement (like an SN2 reaction) or a cationic intermediate (like an SN1 reaction).[1] Instead, it follows a two-step addition-elimination pathway.

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2]

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group, yielding the final substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step.[3][4] The pyrimidine ring is exceptionally well-suited to stabilize this intermediate because the negative charge can be delocalized onto the electronegative nitrogen atoms through resonance, significantly lowering the activation energy of the reaction compared to a carbocyclic analogue.[3][4]

Caption: Figure 1: SNAr Mechanism on a Pyrimidine Ring

Regioselectivity: A Predictable Outcome

In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electronically activated towards nucleophilic attack. This is because they are ortho or para to the ring nitrogens, allowing the negative charge in the Meisenheimer complex to be effectively delocalized onto these electronegative atoms.[3][4] Conversely, the C-5 position is meta to both nitrogens and does not benefit from this stabilization, rendering 5-bromopyrimidines largely unreactive in classical SNAr reactions.[5]

  • Most Reactive: C4 and C6 positions are generally the most susceptible to attack.

  • Reactive: The C2 position is also reactive.

  • Unreactive: The C5 position typically requires metal catalysis for substitution.

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution generally favors the C4 position.[6] However, this selectivity can be influenced or even reversed by the presence of other substituents on the ring.[6][7]

Key Reaction Parameters: The Scientist's Toolkit

Successful SNAr reactions depend on the careful orchestration of several key parameters.

  • The Nucleophile: The reactivity of the nucleophile is paramount. Generally, "softer" nucleophiles are more effective. The typical reactivity trend is: Thiols (RS⁻) > Amines (R₂NH) > Alcohols (RO⁻)

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the conventional choice.[8][9] They are effective at solvating the charged Meisenheimer intermediate without protonating the nucleophile. However, due to toxicity concerns, "greener" alternatives are increasingly employed, including ethers like 2-MeTHF, alcohols, or even water under specific conditions.[10][11][12]

  • The Base: A base is often required to deprotonate the nucleophile, increasing its potency, or to scavenge the HBr generated during the reaction.

    • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): Suitable for highly nucleophilic species like thiols or reactive amines.

    • Stronger Bases (KOtBu, NaH, LHMDS): Often necessary for less reactive nucleophiles like alcohols or secondary amines to generate the corresponding alkoxide or amide in situ.[8]

    • Tertiary Amines (Et₃N, DIPEA): Primarily act as acid scavengers.

  • Temperature: Reactions are often heated, typically between 80-150 °C, to overcome the activation energy barrier. Microwave irradiation can significantly accelerate these reactions.

PART 2: A Strategic Approach to Synthesis

For a given bromopyrimidine, the choice between a classical SNAr approach and a metal-catalyzed reaction is a critical decision. The following decision tree provides a general framework for this choice.

Decision_Tree start Start: Have Bromopyrimidine Substrate pos_check Is Bromine at C2, C4, or C6? start->pos_check nuc_check Is Nucleophile strong? (e.g., Thiol, reactive Amine) pos_check->nuc_check Yes metal Strategy: Metal Catalysis (Buchwald-Hartwig / Ullmann) pos_check->metal No (at C5) snar Strategy: Classical SNAr nuc_check->snar Yes weak_nuc Is Nucleophile weak? (e.g., Alcohol, hindered Amine) nuc_check->weak_nuc No weak_nuc->snar Consider high temp SNAr with strong base weak_nuc->metal Prefer Metal Catalysis for reliability & yield

Caption: Figure 2: Strategic choice between SNAr and metal catalysis.

PART 3: Protocols and Application Data

The following sections provide detailed protocols for C-N, C-O, and C-S bond formation on bromopyrimidines. These are intended as robust starting points for reaction optimization.

C-N Bond Formation (Amination)

The introduction of nitrogen-based substituents is arguably the most common transformation in medicinal chemistry.

This protocol is effective for reactive bromopyrimidines (Br at C2, C4, or C6) and unhindered primary or secondary amines.

  • Materials:

    • 2-Bromopyrimidine

    • Morpholine (or other amine)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromopyrimidine (1.0 equiv), potassium carbonate (2.0 equiv), and DMF (to achieve a concentration of ~0.5 M).

    • Add the amine nucleophile (1.2-1.5 equiv) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired 2-aminopyrimidine.

This protocol is essential for the amination of the unreactive C5 position.[5][13]

  • Materials:

    • 5-Bromopyrimidine

    • N-Methylaniline (or other amine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (or other suitable phosphine ligand)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under argon, add Pd₂(dba)₃ (2 mol%), Xantphos (4-8 mol%), and sodium tert-butoxide (1.4 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by 5-bromopyrimidine (1.0 equiv) and N-methylaniline (1.2 equiv).

    • Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

    • Cool the mixture, filter through a pad of Celite®, washing with toluene or ethyl acetate.

    • Concentrate the filtrate and purify the crude residue by silica gel column chromatography.

Parameter Classical SNAr Buchwald-Hartwig Amination
Substrate Scope Br at C2, C4, C6.Br at any position, including C5.[13]
Catalyst None required.Palladium precatalyst and phosphine ligand.[14]
Base K₂CO₃, Cs₂CO₃, Et₃N.Strong, non-nucleophilic bases like NaOtBu.[15]
Solvent Polar aprotic (DMF, DMSO).Aprotic (Toluene, Dioxane, THF).
Temperature 80 - 150 °C80 - 110 °C
Key Advantage Simplicity, cost-effective.Broad scope, functionalizes unreactive positions.

Table 1: Comparison of Amination Methodologies.

C-O Bond Formation (Etherification)

Forming aryl ethers from bromopyrimidines often requires forcing conditions or catalysis due to the lower nucleophilicity of alcohols compared to amines.

This protocol uses a strong base to generate a potent alkoxide nucleophile in situ.

  • Materials:

    • 4-Bromopyrimidine derivative

    • Phenol (or other alcohol)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, three-neck flask under a nitrogen atmosphere, add the alcohol (1.2 equiv) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolves.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of the bromopyrimidine (1.0 equiv) in THF to the alkoxide mixture.

    • Heat the reaction to reflux (~65 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Cool to 0 °C and cautiously quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Perform a standard aqueous workup with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by silica gel column chromatography.

The Ullmann reaction is a classic, reliable method for C-O bond formation, particularly useful for less activated aryl halides.[16][17]

  • Materials:

    • Bromopyrimidine

    • Alcohol/Phenol

    • Copper(I) Iodide (CuI)

    • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMAc) or Pyridine

  • Procedure:

    • In a sealed tube, combine the bromopyrimidine (1.0 equiv), alcohol/phenol (1.5-2.0 equiv), CuI (10-20 mol%), and base (2.0 equiv).

    • Add the solvent (e.g., DMAc).

    • Seal the tube and heat to 120-160 °C for 12-48 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter to remove insoluble copper salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel column chromatography.

C-S Bond Formation (Thioetherification)

Thiolates are excellent nucleophiles for SNAr reactions, and these transformations often proceed under milder conditions than their N- and O-based counterparts.[9]

This protocol often works well even without a catalyst due to the high nucleophilicity of thiols.[18][19]

  • Materials:

    • 2-Bromopyrimidine

    • Thiophenol (or other thiol)

    • Cesium Carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN) or DMF

  • Procedure:

    • To a round-bottom flask, add the 2-bromopyrimidine (1.0 equiv), thiol (1.1 equiv), and cesium carbonate (1.5 equiv).

    • Add the solvent (MeCN or DMF) and stir the mixture at 60-80 °C.

    • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

    • Cool the mixture and perform a standard aqueous workup as described in Protocol 3.1.1.

    • Purify the crude product by silica gel column chromatography.

PART 4: General Experimental Workflow

A successful synthesis relies on a systematic and well-executed workflow, from setup to final product characterization.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis p1 Dry Glassware p2 Weigh Reagents p1->p2 p3 Inert Atmosphere (N₂/Ar) p2->p3 r1 Combine Reagents in Solvent p3->r1 r2 Heat & Stir r1->r2 r3 Monitor Progress (TLC/LC-MS) r2->r3 w1 Quench Reaction r3->w1 w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 f1 Column Chromatography w3->f1 f2 Characterize Product (NMR, MS, etc.) f1->f2

Caption: Figure 3: A generalized workflow for laboratory synthesis.

Conclusion

The nucleophilic aromatic substitution of bromopyrimidines is a versatile and indispensable tool for the synthesis of complex molecules. A thorough understanding of the underlying mechanistic principles—reactivity, regioselectivity, and the influence of solvents and bases—is crucial for designing successful experiments. For activated positions (C2, C4, C6), classical SNAr provides a direct and efficient route. For the inert C5 position or for challenging nucleophiles, modern metal-catalyzed methods such as the Buchwald-Hartwig and Ullmann reactions are essential complements. By selecting the appropriate strategy and carefully controlling reaction parameters, researchers can effectively navigate the synthesis of a vast array of functionalized pyrimidines for applications in medicine and beyond.

References

  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Vol. 65, No. 9.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.

  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.

  • ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol.

  • PMC. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.

  • Wikipedia. (n.d.). Ullmann condensation.

  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

  • Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents.

  • Wordpress. (n.d.). SNAr Solvents and Reagents.

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

  • PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. 80(15):7757-63.

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Green Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

  • Semantic Scholar. (1993). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.

Sources

Application

Application Note: Sonogashira Coupling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

[1] Executive Summary The Sonogashira coupling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid presents a unique set of chemoselective challenges rarely encountered in standard aryl halide couplings. The substrate featur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Sonogashira coupling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid presents a unique set of chemoselective challenges rarely encountered in standard aryl halide couplings. The substrate features an electron-deficient heteroaryl core, a coordinating pyrimidine nitrogen, and an acidic carboxyl handle ortho to the reaction site.[1]

This guide provides two distinct workflows:

  • Protocol A (The "Gold Standard"): A protection-deprotection strategy ensuring maximum yield and purity, recommended for GLP/GMP environments.[1]

  • Protocol B (Direct Aqueous Coupling): A protecting-group-free "Green" route utilizing water-soluble phosphines, suitable for rapid analog generation.[1]

Substrate Analysis & Mechanistic Challenges

The "Ortho-Carboxylate" Effect

The primary failure mode in coupling free carboxylic acids is the formation of insoluble copper(I) carboxylates. In the catalytic cycle, the carboxylate anion (


) competes with the alkyne for coordination to the Copper(I) co-catalyst, effectively sequestering the Cu species and shutting down the transmetallation step.[1]
Pyrimidine Electronics[1][2]
  • Activation: The pyrimidine ring is electron-deficient, facilitating the Oxidative Addition of Pd(0) into the C-Br bond.[1]

  • Poisoning: The ring nitrogens (N1 and N3) have lone pairs that can coordinate to Palladium, potentially displacing labile ligands (like

    
    ) and creating an inactive "Pd-sink."[1]
    
  • Sterics: The carboxylic acid at position 4 creates steric bulk around the C-5 bromine, requiring sterically accessible ligands.[1]

Decision Matrix

Before selecting a protocol, evaluate your constraints:

ConstraintProtocol A (Ester Route)Protocol B (Direct Route)
Scale >10 grams<500 mg
Purity Requirement >98% (Pharma Grade)>90% (Discovery Grade)
Alkyne Cost High (Maximize conversion)Low (Excess allowed)
Time 2-3 Days1 Day

Strategic Workflows (Visualization)

The following diagram outlines the logical flow for both protocols, highlighting critical decision points and reagents.

G Start Start: 2-Me-5-Br-Pyrimidine-4-COOH Esterification Step 1: Esterification (MeOH/H2SO4) Start->Esterification Route A (Recommended) Coupling_B Direct Coupling (Pd(OAc)2 / TPPTS / Water) Start->Coupling_B Route B (Rapid) Coupling_A Step 2: Sonogashira (Pd(PPh3)2Cl2 / CuI / DMF) Esterification->Coupling_A Hydrolysis Step 3: Saponification (LiOH / THF / H2O) Coupling_A->Hydrolysis Product_A Final Product (High Purity) Hydrolysis->Product_A Product_B Final Product (Crude) Coupling_B->Product_B

Figure 1: Strategic decision tree for coupling 2-Methyl-5-bromopyrimidine-4-carboxylic acid.

Protocol A: The "Gold Standard" (Esterification Route)

This route mitigates catalyst poisoning and solubility issues by masking the acid as a methyl ester.

Step 1: Methyl Ester Formation

Reagents: Substrate, Methanol (anhydrous),


 (conc).[1]
  • Suspend 2-Methyl-5-bromopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Cool to 0°C. Add

    
     (0.5 eq) dropwise.
    
  • Heat to reflux (65°C) for 4 hours. Monitor by LCMS (Acid M+H will shift to Ester M+H +14).

  • Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat.[1]

    
     (careful: gas evolution). Dry organic layer (
    
    
    
    ) and concentrate.
    • Checkpoint: Solid should be white/off-white.[1]

Step 2: Sonogashira Coupling

Reagents:

  • Methyl 2-methyl-5-bromopyrimidine-4-carboxylate (1.0 eq)[1]

  • Terminal Alkyne (1.2 eq)[1]

  • Catalyst:

    
     (0.05 eq / 5 mol%)[1]
    
  • Co-Catalyst:

    
     (0.02 eq / 2 mol%)[1]
    
  • Base: Triethylamine (

    
    ) (3.0 eq)[1]
    
  • Solvent: DMF (anhydrous, degassed)[1]

Procedure:

  • Degassing (Critical): Place the solid Ester, Pd-catalyst, and CuI in a round-bottom flask. Seal with a septum.[1] Evacuate and backfill with Argon (x3).

  • Add degassed DMF and

    
     via syringe.[1]
    
  • Add the Alkyne via syringe.[1]

  • Heat to 60°C .

    • Note: Do not overheat (>90°C) to avoid cyclization of the alkyne onto the ester (forming furopyrimidines).

  • Stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Wash with brine.[1] Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis (Saponification)[1]
  • Dissolve the coupled ester in THF/Water (3:1).

  • Add

    
     (2.0 eq).[1] Stir at RT for 2 hours.
    
  • Acidification: Carefully adjust pH to ~3-4 with 1M HCl. The product usually precipitates.

  • Filter and wash with cold water.[1]

Protocol B: Direct Aqueous Coupling (Green Route)[1]

This method utilizes water-soluble phosphine ligands to solubilize the palladium and allow the reaction to proceed in the presence of the free carboxylate.

Reagents:

  • Substrate: Free Acid (1.0 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (10 mol%)[1]

  • Co-Catalyst:

    
     (2 mol%)[1]
    
  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: Water / Acetonitrile (1:1)[1]

Procedure:

  • Dissolve

    
     and TPPTS in the water/MeCN mixture under Argon. Stir for 15 mins to form the active yellow catalyst complex.
    
  • Add the Substrate (Acid),

    
    , and 
    
    
    
    .[1]
    • Note: The base must neutralize the acid and act as the sponge for the H-Br byproduct.

  • Add the Alkyne.

  • Heat to 50°C for 12-24 hours.

  • Workup: The product is likely soluble as the carboxylate salt.

    • Filter through Celite to remove Pd black.[1]

    • Acidify the filtrate to pH 3. The product should precipitate.

    • Extract with EtOAc if no precipitate forms.[1]

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Black precipitate immediately Catalyst decomposition (

agg.)[1]
Insufficient degassing.[1] Sparge solvents with Ar for 20 mins.[1]
No Reaction (SM remains) Poisoning by Pyrimidine NSwitch to high-activity catalyst: Pd(dppf)Cl2 or Pd-XPhos .[1]
Homocoupling (Glaser) Oxygen presenceStrictly exclude air.[1] Add sodium ascorbate (antioxidant).[1]
Cyclization Byproduct Alkyne attacks Ester/AcidLower temperature.[1] Use bulkier ester (t-Butyl) if using Route A.
Analytical Markers (NMR)
  • Starting Material: Pyrimidine H-6 singlet typically appears around

    
     8.8 - 9.0 ppm.[1]
    
  • Product: Look for the disappearance of the alkyne terminal proton (

    
     2.0 - 3.5 ppm) and a slight upfield shift of the Pyrimidine H-6 due to conjugation.[1]
    

Safety Considerations

  • Palladium/Copper Waste: All heavy metal waste must be segregated.[1]

  • Alkyne Handling: Low molecular weight alkynes can be volatile and flammable.[1]

  • Pressure: If performing in a sealed vial (microwave), ensure headspace is sufficient.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Gong, H., et al. (2021).[1] Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates.[1] Journal of Chemical Research.[1] Link[1]

  • Liang, B., et al. (2005).[1][2] Aqueous Sonogashira Coupling of Halogenated Aromatic Acids.[1][3] Journal of Organic Chemistry, 70(1), 391–393.[1][2] Link[1]

  • Liu, C., & Szostak, M. (2021).[1][2] Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730.[1] Link[1]

  • Schilz, M., & Plenio, H. (2012).[1] A Guide to Sonogashira Coupling in Water. Journal of Organic Chemistry. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

dealing with poor solubility of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

Status: Operational Subject: Solubility Optimization & Handling Protocols Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne Diagnostic Hub: The Solubility Paradox Welcome to the technical support center for 2-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Solubility Optimization & Handling Protocols Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne

Diagnostic Hub: The Solubility Paradox

Welcome to the technical support center for 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS: 100707-39-9). Users frequently report a "brick dust" phenomenon where this compound resists dissolution in both non-polar organics (DCM, Hexanes) and neutral aqueous media.

The Root Cause: Physicochemical "Lock-In"

To solve the solubility issue, you must understand the molecular forces at play. This molecule is not simply "insoluble"; it is lattice-stabilized .

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety (C4 position) forms strong dimers.

  • π-Stacking: The pyrimidine ring, enhanced by the electron-withdrawing bromine (C5) and the electron-donating methyl (C2), creates a highly ordered crystal lattice.

  • The "Goldilocks" pKa:

    • Carboxylic Acid pKa: ~3.5 (Acidic)

    • Pyrimidine Nitrogen pKa: ~1.5 (Weakly Basic)

    • Result: In neutral solvents, the molecule prefers a highly stable, neutral solid state over solvation. It lacks sufficient charge to enter water, and is too polar/H-bonded to enter standard organics like DCM.

Solubilization Strategies (The "How-To")

Do not rely on heating alone; thermal degradation (decarboxylation) is a risk above 100°C. Use Chemical Modification instead.

Strategy A: The pH Swing (Aqueous Solubilization)

Best for: Extraction, Purification, and Biological Assays.

This compound functions as a pH-dependent switch. You must drive it fully to the carboxylate anion form to achieve aqueous solubility.

Solvent SystemSolubility RatingNotes
Water (Neutral) 🔴 Poor (<1 mg/mL)Forms a suspension.
0.1 M NaOH 🟢 Excellent (>50 mg/mL)Forms Sodium 2-methyl-5-bromopyrimidine-4-carboxylate.
5% NaHCO₃ 🟢 Good Slower dissolution; CO₂ evolution drives the equilibrium.
1 M HCl 🔴 Insoluble Protonates the acid, forcing precipitation (Use for isolation).
Strategy B: The Dipolar Aprotic Approach (Organic Synthesis)

Best for: SNAr reactions, Couplings, Esterifications.

If you cannot use water, you must use solvents with high dielectric constants that can disrupt the H-bonding network.

SolventSolubility RatingProtocol
DMSO 🟢 High (~20 mg/mL)Standard solvent for reactions.
DMF 🟡 Moderate (~5 mg/mL)May require mild heating (40°C).
Methanol/Ethanol 🟠 Low (<1 mg/mL)Only sparingly soluble; not recommended for concentrated reactions.
DCM / EtOAc 🔴 Insoluble Do not use as primary solvents.

Workflow Visualizations

Diagram 1: The "Acid Crash" Purification Logic

Caption: Purification workflow utilizing the pH-dependent solubility switch to isolate pure product from impurities.

purification_logic Start Crude Reaction Mixture (Solid/Suspension) Step1 Add 1M NaOH or 10% Na2CO3 (Target pH > 9) Start->Step1 Decision Is the solution clear? Step1->Decision Filter Filter insoluble impurities (Remove unreacted starting materials) Decision->Filter No (Cloudy) Wash Wash Aqueous Layer with EtOAc (Removes non-acidic organics) Decision->Wash Yes (Clear) Filter->Wash Acidify Slowly add 1M HCl to pH 2-3 (Cool on ice) Wash->Acidify Keep Aqueous Phase Precipitate Collect Precipitate (Pure Acid Form) Acidify->Precipitate Precipitation Occurs

Application-Specific Troubleshooting (Q&A)

Scenario: NMR Analysis

Q: I dissolved my sample in DMSO-d6, but the peaks are broad or the signal is weak. The tube looks slightly cloudy.

A: The "In-Situ Salt" Technique. The free acid often aggregates in DMSO, causing line broadening.

  • The Fix: Add 1-2 drops of D₂O containing NaOD (or solid anhydrous K₂CO₃ ) directly to the NMR tube.

  • Mechanism: This converts the acid (COOH) to the carboxylate (COO⁻). The ionic repulsion breaks up the aggregates, resulting in a crystal-clear solution and sharp peaks.

  • Note: The carboxylic proton peak (~13 ppm) will disappear/exchange, but the aromatic proton (H6) and methyl group (Me-2) will be distinct.

Scenario: Synthesis (Esterification)

Q: I am trying to make the methyl ester using MeOH/H2SO4, but the starting material won't dissolve to start the reaction.

A: Heterogeneous Reaction Kinetics. You do not need full solubility for the reaction to proceed.

  • The Fix: Use a suspension.[1] As the dissolved molecules react to form the ester (which is soluble in MeOH), the equilibrium will pull more solid into solution.

  • Alternative: Convert to the acid chloride first. Reflux in Thionyl Chloride (SOCl₂) . The acid chloride is soluble in DCM/THF.

    • Caution: Bromopyrimidines can be sensitive to harsh acidic reflux. Monitor for debromination.

Scenario: Extraction

Q: I tried extracting the product from water into Ethyl Acetate, but nothing moved into the organic layer.

A: Check your pH. At neutral pH, the compound is likely ionizing slightly or staying in the aqueous phase due to its polarity.

  • The Fix: You must acidify the aqueous layer to pH < 3 (well below its pKa) to suppress ionization. Even then, extraction efficiency into EtOAc may be low (Distribution coefficient

    
     is low).
    
  • Better Protocol: Don't extract. Acidify the aqueous layer and filter the precipitate (See Diagram 1). This is cleaner and avoids large solvent volumes.

Reference Data & Citations

Physicochemical Data Table
PropertyValueSource
Molecular Weight 217.02 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point ~149°C (Dec)[4]
pKa (Acid) 3.1 - 3.5 (Predicted)[2]
Solubility (DMSO) ~20 mg/mL[1][5]
Solubility (Ethanol) ~0.25 mg/mL[1]
References
  • Williams, R. (2022).[2] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (2023). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid.[3][4] National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated heterocycles.

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid Derivatives

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and medicinal chemists working with 2-Methyl-5-bromopyrimidine-4-carboxylic acid (MBPCA) and its derivatives. Case ID:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and medicinal chemists working with 2-Methyl-5-bromopyrimidine-4-carboxylic acid (MBPCA) and its derivatives.

Case ID: MBPCA-PUR-001 Status: Active Applicable Compounds: 2-Methyl-5-bromopyrimidine-4-carboxylic acid, Methyl 2-methyl-5-bromopyrimidine-4-carboxylate, and related 5-halo-pyrimidine analogs.

Executive Summary

Purification of 2-Methyl-5-bromopyrimidine-4-carboxylic acid presents a unique challenge due to its amphoteric nature (weakly basic pyrimidine ring + acidic carboxyl group) and its susceptibility to thermal decarboxylation . Standard silica chromatography often results in severe tailing and yield loss. This guide prioritizes isoelectric precipitation and controlled recrystallization over chromatography for scalability and purity.

Module 1: Solubility & Acid-Base Workup (The "Workhorse" Method)

User Issue: "I hydrolyzed the ester, but after acidifying the reaction mixture, my product is not precipitating, or the yield is extremely low."

Technical Analysis

The 5-bromo substituent significantly lowers the basicity of the pyrimidine ring (pKa < 1.0), while the carboxylic acid has a pKa of approximately 2.8–3.2.

  • pH > 4: The molecule exists as a soluble carboxylate anion.

  • pH < 0.5: The pyrimidine ring nitrogen may protonate, forming a soluble hydrochloride salt.

  • Target Window: The neutral, insoluble free acid exists in a narrow pH window (typically pH 1.0–2.0).

Validated Protocol: Isoelectric Precipitation

This method is superior to extraction for removing inorganic salts and polar impurities.

  • Dissolution: Ensure the crude material (post-hydrolysis) is fully dissolved in alkaline solution (e.g., 1N NaOH, pH > 10).

  • Filtration: Filter this alkaline solution through Celite to remove insoluble palladium residues (if coming from a coupling reaction) or dust.

  • Controlled Acidification:

    • Cool the solution to 0–5 °C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Monitor pH continuously. Stop addition exactly when pH reaches 1.5–2.0 .

  • Aging: Stir the slurry at 0 °C for 30–60 minutes to allow crystal growth (Ostwald ripening).

  • Isolation: Filter the solid. Wash with cold water (2x) followed by a minimal amount of cold isopropanol or acetonitrile to remove water without solubilizing the product.

Workflow Visualization

AcidBaseWorkup Start Crude Reaction Mixture (Alkaline pH > 10) Filter Filter (Celite) Remove Pd/Insolubles Start->Filter Cool Cool to 0-5°C Filter->Cool Acidify Add 2M HCl Target pH 1.5 - 2.0 Cool->Acidify Check Precipitate Formed? Acidify->Check Age Age Slurry (30 min @ 0°C) Check->Age Yes SaltRisk Risk: Product formed HCl Salt (Soluble) Check->SaltRisk No (pH < 1.0) Collect Filter & Wash (Cold Water -> Cold ACN) Age->Collect SaltRisk->Acidify Back-titrate with NaOH

Figure 1: Logic flow for isoelectric precipitation. Note the risk of over-acidification solubilizing the compound as a hydrochloride salt.

Module 2: Recrystallization Strategies

User Issue: "My product is colored (brown/tan) or contains decarboxylated impurities."

Causality[2]
  • Color: Often due to oxidized polymeric byproducts from the pyrimidine synthesis.

  • Decarboxylation: 2-Methyl-5-bromopyrimidine (the decarboxylated byproduct) forms if the solution is heated above 80–100 °C, especially in acidic media.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Water HighBest for final polish. Dissolve in boiling water (requires high volume) and cool slowly. Excellent for removing salts.
Ethanol/Water (1:1) ModerateGood balance, but yield may suffer due to solubility in ethanol.
DMSO/Water LowAvoid. High boiling point of DMSO makes removal difficult without heating (risk of decomposition).
Acetonitrile HighExcellent for removing non-polar impurities. Slurry wash (trituration) in refluxing ACN is often sufficient.
Recommended Protocol: Aqueous Recrystallization
  • Suspend the crude solid in distilled water (approx. 10–15 mL per gram).

  • Heat to reflux (100 °C) briefly. Do not hold at reflux for >10 minutes.

  • If insolubles remain, hot filter immediately.

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter and dry under vacuum at 45 °C max .

Module 3: Chromatography Troubleshooting

User Issue: "The peak streaks across the column, and I can't separate the acid from the impurities."

Root Cause Analysis

Carboxylic acids on silica gel interact strongly with silanol groups, causing peak tailing. On C18 (Reverse Phase), the ionization of the acid (COO-) leads to poor retention and "fronting."

Solution: Mobile Phase Modifiers

You must suppress ionization to achieve a sharp peak.

  • For Normal Phase (Silica):

    • Do NOT use: Pure Hexane/Ethyl Acetate.

    • USE: DCM / Methanol / Acetic Acid (1%) .

    • Note: Pyrimidines are polar; you may need up to 10-15% MeOH.

  • For Reverse Phase (Prep-HPLC):

    • Column: C18 or Phenyl-Hexyl (Phenyl provides better selectivity for the pi-deficient pyrimidine ring).

    • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

    • Why: The acid keeps the carboxyl group protonated (neutral), increasing retention on the hydrophobic column and sharpening the peak.

HPLC Troubleshooting Logic

HPLC_Troubleshoot Problem Broad/Tailing Peak CheckMod Modifier Present? Problem->CheckMod AddAcid Add 0.1% TFA or Formic Acid CheckMod->AddAcid No CheckCol Check Column Type CheckMod->CheckCol Yes SwitchCol Switch to Mixed-Mode (AX/C18) CheckCol->SwitchCol Standard C18 Fails

Figure 2: Decision tree for resolving chromatographic peak shape issues.

Module 4: Ester Hydrolysis (Precursor Handling)

User Issue: "I am starting from Methyl 2-methyl-5-bromopyrimidine-4-carboxylate. How do I convert it efficiently?"

The methyl ester is a common intermediate synthesized via the mucobromic acid route [1].

Protocol:

  • Reagent: LiOH (1.5 eq) in THF/Water (3:1). LiOH is preferred over NaOH as it is milder and less likely to attack the bromine position (SnAr).

  • Temperature: Room temperature. Avoid heating to prevent decarboxylation.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). Ester Rf ~ 0.8; Acid Rf ~ 0.1 (streaks).

  • Workup: Evaporate THF before acidification. Then follow Module 1 (Isoelectric Precipitation).

References

  • Synthesis of 5-Bromopyrimidine-4-carboxylic acid derivatives

    • Source: Organic Syntheses, Coll. Vol. 10, p.48 (2004); Vol. 79, p.43 (2002).
    • Relevance: Describes the mucobromic acid route and purification via salt form
    • URL:

  • pKa and Solubility Data

    • Source: National Institutes of Health (PubChem) - Pyrimidine-4-carboxylic acid.
    • Relevance: Confirms pKa values (~2.8) and solubility profiles (DMSO, DMF).
    • URL:

  • Purification of Heterocyclic Carboxylic Acids

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyrimidine-based Inhibitors".
    • Relevance: Validates the use of dilute HCl precipit
    • URL:(Note: Specific deep links to paid articles are restricted; referencing the general methodology).

  • HPLC Method Development for Polar Acids

    • Source: SIELC Technologies Applic
    • Relevance: Discusses separation of pyridine/pyrimidine carboxylic acids using mixed-mode or ion-suppression techniques.
    • URL:

Troubleshooting

Technical Support Center: Strategies for Palladium Catalyst Removal

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing residual palladium from reaction mixtures. Palladium-catalyzed reactions are powerful tools in modern organic synthesis; however, the removal of the catalyst post-reaction is a critical step to ensure product purity, prevent interference in downstream applications, and meet strict regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium so critical?

A1: The removal of residual palladium is crucial for several reasons:

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities, including palladium, in APIs due to potential toxicity.[1][4] The permitted daily exposure (PDE) for palladium is low, often translating to a concentration limit of 10 ppm or less in the final drug substance.

  • Downstream Reaction Integrity: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, reduced yields, and the formation of impurities.[1]

  • Assay Interference: Trace amounts of palladium can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[3]

  • Product Stability: Palladium residues can sometimes compromise the long-term stability of the final compound.

Q2: What are the most common methods for palladium catalyst removal?

A2: The most widely employed methods include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution. Filter aids like Celite® are often used.[5][6]

  • Adsorption: Using materials with high surface areas, like activated carbon, to adsorb palladium species.[4][6]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiols, amines, or triazines.[4][7][8]

  • Extraction: Utilizing liquid-liquid extraction to partition the palladium into a separate aqueous or organic phase.[9][10]

  • Crystallization: Purifying the desired product through crystallization can leave the palladium impurities behind in the mother liquor.[4][8]

  • Chromatography: Techniques like column chromatography can separate the product from the palladium catalyst.[5][6]

Q3: How do I choose the best palladium removal method for my specific reaction?

A3: The optimal method depends on a combination of factors:

  • Form of Palladium: Is the catalyst homogeneous (soluble) or heterogeneous (insoluble)? Heterogeneous catalysts can often be removed by simple filtration.[1][6][11]

  • Palladium Oxidation State: The oxidation state of the residual palladium (e.g., Pd(0) vs. Pd(II)) can influence the effectiveness of certain scavengers. For instance, thiol-based scavengers are often highly effective for Pd(II).[11][12]

  • Product Properties: Consider the solubility and stability of your target molecule in different solvents and conditions. You want to remove the palladium without significant product loss.

  • Solvent System: The efficiency of scavengers and extraction methods is highly dependent on the solvent used in the reaction.[6]

  • Required Purity Level: The stringency of the final palladium limit (e.g., for an early-stage intermediate vs. a final API) will dictate the necessary rigor of the removal method.[1]

  • Scale of Reaction: Some methods, like chromatography, are less practical for large-scale industrial processes, where methods like extraction or scavenging are more scalable.[10]

Below is a decision-making workflow to guide your selection.

G start Start: Reaction Work-up is_hetero Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_hetero filtration Primary Method: Direct Filtration or Filtration through Celite® is_hetero->filtration Yes is_soluble Is the Palladium Homogeneous (Soluble)? is_hetero->is_soluble No analyze1 Analyze Residual Pd (e.g., ICP-MS) filtration->analyze1 pass Palladium Levels Acceptable? analyze1->pass scavenger Consider Scavengers, Activated Carbon, or Solvent Extraction is_soluble->scavenger screen Screen a Panel of Scavengers & Conditions scavenger->screen optimize Optimize Scavenger Loading, Time, and Temperature screen->optimize analyze2 Analyze Residual Pd (e.g., ICP-MS) optimize->analyze2 pass2 Palladium Levels Acceptable? analyze2->pass2 end Proceed to Next Step pass->end Yes troubleshoot Troubleshoot: Consider Combination of Methods or Chromatography pass->troubleshoot No pass2->end Yes pass2->troubleshoot No G start Crude Product in Solution add_scavenger Add Solid-Supported Scavenger (2-10 eq.) start->add_scavenger stir Stir at RT or 40-50°C for 2-24 hours add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash concentrate Combine Filtrate & Washings, Concentrate wash->concentrate analyze Analyze Purified Product for Residual Pd (ICP-MS) concentrate->analyze

Caption: General workflow for palladium removal using a scavenger.

Final Check: Quantification of Residual Palladium

Verifying the effectiveness of any removal technique is paramount. While qualitative indicators like a colorless solution are helpful, they are not sufficient.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals. [4][13]It offers high sensitivity and is routinely used for final quality control of APIs.

  • High-Throughput Screening: For process development, faster, semi-quantitative methods can be used to screen various removal conditions before committing to ICP-MS analysis. [4][13] Always confirm that your final product meets the required specifications for palladium content before proceeding with downstream applications. [3]

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin.[Link]

  • MDPI. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.[Link]

  • Ingenta Connect. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.[Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.[Link]

  • Encyclopedia.pub. (2023). Platinum and Palladium Solvent Extraction of Spent Catalysts.[Link]

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF.[Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?[Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin.[Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Biotage. (2023). How to Remove Palladium in three easy steps.[Link]

  • ResearchGate. (2025). Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst.[Link]

  • ACS Publications. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.[Link]

  • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[Link]

  • Google Patents.
  • Reddit. (2025). Your trick to remove residual palladium : r/Chempros.[Link]

  • PMC. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[Link]

  • Google Patents.
  • ProPlate® Posts. (2024). What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions?[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.

Introduction to Synthetic Challenges

The synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid is a nuanced process, often plagued by low yields and the formation of persistent impurities. The primary synthetic routes, while established, are susceptible to several side reactions that can significantly impact the purity and overall success of the synthesis. This guide will dissect these challenges, offering mechanistic insights and practical solutions.

Common Synthetic Routes and Key Side Reactions

Two primary synthetic pathways are commonly employed for the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid:

  • Condensation of Mucobromic Acid with Acetamidine: This is a classical approach, but it is notoriously low-yielding and generates a significant amount of byproducts.[1]

  • Hydrolysis of 2-Methyl-5-bromopyrimidine-4-carbonitrile: This route can be more efficient, but it is not without its own set of challenges, primarily related to the hydrolysis step.

The following diagram illustrates the intended synthetic pathway from mucobromic acid.

Synthesis_Pathway Mucobromic_Acid Mucobromic Acid Intermediate Cyclized Intermediate Mucobromic_Acid->Intermediate Condensation Acetamidine Acetamidine Acetamidine->Intermediate Target_Molecule 2-Methyl-5-bromopyrimidine- 4-carboxylic acid Intermediate->Target_Molecule Aromatization Byproducts Complex Byproducts Intermediate->Byproducts Side Reactions

Caption: Primary synthetic route from mucobromic acid.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section addresses specific issues you might encounter during your synthesis, providing explanations and actionable troubleshooting steps.

Problem 1: Low Yield and a Complex Mixture of Byproducts in the Mucobromic Acid Route

Symptoms:

  • The final product is obtained in a yield significantly lower than expected (often below 40%).[2]

  • TLC and NMR analysis of the crude product show multiple, difficult-to-separate spots/peaks in addition to the desired product.

Probable Causes & Mechanistic Insights:

The reaction between mucobromic acid and acetamidine is prone to forming a variety of byproducts due to the high reactivity of the starting materials and intermediates.[1]

  • Formation of Bromopropenal Derivatives: Mucobromic acid can react with nucleophiles at various positions, leading to the formation of linear, highly reactive bromopropenal derivatives instead of the desired cyclization. These reactive species can then polymerize or react further to create a complex mixture of impurities.[3]

  • Incomplete Cyclization and Aromatization: The initial condensation product may not efficiently cyclize and aromatize to the pyrimidine ring, leading to a mixture of open-chain and partially cyclized intermediates.

  • Polymerization: The reactive intermediates and byproducts can undergo polymerization under the reaction conditions, contributing to the formation of intractable tars.

Troubleshooting & Mitigation Strategies:

StrategyRationaleExperimental Protocol
Strict Temperature Control The reaction is exothermic. Maintaining a consistent and moderate temperature (e.g., 50-60 °C) can help to minimize the formation of undesired side products by favoring the desired reaction pathway.1. Use a well-controlled heating mantle or oil bath. 2. Add the reagents dropwise to manage the exotherm. 3. Monitor the internal reaction temperature closely.
Control of Stoichiometry Precise control over the molar ratios of mucobromic acid, acetamidine, and the base is crucial. An excess of either reactant or base can promote side reactions.1. Accurately weigh all reagents. 2. Consider a slight excess of acetamidine to drive the initial condensation, but avoid a large excess.
Choice of Base and Solvent The choice of base and solvent can significantly influence the reaction outcome. A milder base and a solvent that facilitates the dissolution of both reactants can improve the yield.1. Experiment with weaker bases like sodium acetate instead of stronger alkoxides. 2. Use a co-solvent system if necessary to ensure homogeneity.
Purification of Crude Product Due to the complexity of the byproduct profile, a multi-step purification process is often necessary.1. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. The desired product, being a carboxylic acid, will remain in the aqueous layer. Acidify the aqueous layer to precipitate the product. 2. Recrystallization: Recrystallize the precipitated product from a suitable solvent system (e.g., ethanol/water) to remove remaining impurities. 3. Column Chromatography: If significant impurities persist, column chromatography on silica gel may be required.
Problem 2: Presence of a Major Impurity Identified as 2-Methyl-5-bromopyrimidine

Symptoms:

  • A significant peak corresponding to the decarboxylated product, 2-Methyl-5-bromopyrimidine, is observed in the NMR or mass spectrum of the final product.

Probable Cause & Mechanistic Insight:

2-Methyl-5-bromopyrimidine-4-carboxylic acid is susceptible to decarboxylation , especially at elevated temperatures. The electron-withdrawing nature of the pyrimidine ring can stabilize the carbanion intermediate formed upon loss of carbon dioxide.

Decarboxylation Target_Molecule 2-Methyl-5-bromopyrimidine- 4-carboxylic acid Decarboxylated_Product 2-Methyl-5-bromopyrimidine Target_Molecule->Decarboxylated_Product Heat (Δ) CO2 CO2 Target_Molecule->CO2 Heat (Δ)

Caption: Decarboxylation of the target molecule.

This side reaction is particularly problematic during the workup and purification steps if excessive heat is applied. A patent even describes the intentional decarboxylation of this acid to produce 2-methyl-5-bromopyrimidine, highlighting the feasibility of this reaction.[4]

Troubleshooting & Mitigation Strategies:

StrategyRationaleExperimental Protocol
Avoid High Temperatures Minimize exposure of the carboxylic acid to high temperatures during all stages of the synthesis, workup, and purification.1. During solvent removal, use a rotary evaporator at a reduced pressure and a water bath temperature not exceeding 40-50 °C. 2. If recrystallization is performed, avoid prolonged heating at the boiling point of the solvent. 3. For drying the final product, use a vacuum oven at a moderate temperature (e.g., < 60 °C).
pH Control During Workup The stability of the carboxylic acid can be pH-dependent. Working at a slightly acidic to neutral pH during extraction and isolation can help to suppress decarboxylation.1. After acidification to precipitate the product, avoid using a large excess of strong acid. 2. Ensure the final product is washed with water to remove any residual acid before drying.
Problem 3: Incomplete Hydrolysis in the Nitrile Route

Symptoms:

  • The presence of the corresponding amide, 2-Methyl-5-bromopyrimidine-4-carboxamide, is detected as a major byproduct.

Probable Cause & Mechanistic Insight:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] If the reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction may stall at the amide stage.

Hydrolysis_Pathway Nitrile 2-Methyl-5-bromopyrimidine- 4-carbonitrile Amide 2-Methyl-5-bromopyrimidine- 4-carboxamide Nitrile->Amide H2O, H+ or OH- (Partial Hydrolysis) Carboxylic_Acid 2-Methyl-5-bromopyrimidine- 4-carboxylic acid Amide->Carboxylic_Acid H2O, H+ or OH- (Complete Hydrolysis)

Caption: Stepwise hydrolysis of the nitrile.

Troubleshooting & Mitigation Strategies:

StrategyRationaleExperimental Protocol
Prolonged Reaction Time and/or Increased Temperature Ensuring complete conversion of the amide to the carboxylic acid may require more forcing conditions.1. Increase the reaction time and monitor the progress by TLC or LC-MS until the amide is no longer detected. 2. If increasing the time is not effective, cautiously increase the reaction temperature in small increments.
Use of a Stronger Acid or Base A higher concentration or a stronger acid/base can accelerate the hydrolysis of the amide.1. For acidic hydrolysis, consider using a higher concentration of sulfuric acid or hydrochloric acid. 2. For basic hydrolysis, ensure a sufficient molar excess of a strong base like sodium hydroxide is used.
Purification to Remove Amide The amide byproduct can often be separated from the carboxylic acid due to differences in their acidity and polarity.1. Acid-Base Extraction: The carboxylic acid will be extracted into an aqueous base, while the less acidic amide will remain in the organic layer. 2. Chromatography: If extraction is not sufficient, column chromatography can be used to separate the more polar amide from the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish color, even after recrystallization. What could be the cause?

A1: A persistent brown color often indicates the presence of polymeric or highly conjugated byproducts, which are common in the mucobromic acid route.[2] These impurities can be difficult to remove completely by standard recrystallization. Consider treating your crude product with activated carbon during the recrystallization process. If the color persists, column chromatography with a carefully selected eluent system may be necessary.

Q2: Can I use a different brominating agent to introduce the bromine at the 5-position?

A2: While direct bromination of 2-methylpyrimidine-4-carboxylic acid is a potential route, it can be challenging to achieve the desired regioselectivity and may lead to over-bromination or other side reactions. The use of mucobromic acid as a starting material directly incorporates the bromine at the correct position, which is often a more reliable strategy despite the associated challenges.

Q3: I am considering synthesizing the 4-carbonitrile precursor. What are the potential pitfalls in its synthesis?

A3: The synthesis of 2-methyl-5-bromopyrimidine-4-carbonitrile can be achieved through various methods, such as a Sandmeyer reaction on the corresponding 4-amino precursor. Potential side reactions in the Sandmeyer reaction include the formation of the corresponding 4-hydroxy or 4-halide (from the counter-ion) byproducts. Careful control of the diazotization and cyanation conditions is critical for good yields.

Q4: What are the best analytical techniques to monitor the reaction progress and purity of the final product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and for identifying the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction conversion and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify the molecular weights of byproducts.

References

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents. (n.d.).
  • Reaction of Mucochloric and Mucobromic Acids With Adenosine and Cytidine: Formation of Chloro- And Bromopropenal Derivatives - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Pyrolysis of Carboxylic Acids - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
  • The products and kinetics of hydrolysis of cyanopyridinium ions - Tel Aviv University. (n.d.). Retrieved January 30, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids. Regioselective Covalent Hydration at the 2- and 4- Ring Positions. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC. (n.e.). Retrieved January 30, 2026, from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 30, 2026, from [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Characterization of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

Topic: Impurity Profiling & Structural Validation via 1H NMR Document ID: TS-NMR-PYR-04 Last Updated: February 11, 2026 Audience: Medicinal Chemists, Analytical Scientists, CMC Leads The "Gold Standard" Reference Spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Structural Validation via 1H NMR Document ID: TS-NMR-PYR-04 Last Updated: February 11, 2026 Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

The "Gold Standard" Reference Spectrum

Before troubleshooting, you must establish the baseline for 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS: 100707-39-9). Due to the electron-deficient nature of the pyrimidine ring and the carboxylic acid moiety, DMSO-d6 is the required solvent to prevent aggregation and ensure solubility.

Expected Chemical Shifts (400 MHz, DMSO-d6)
AssignmentShift (δ ppm)MultiplicityIntegrationStructural Insight
COOH 13.0 - 14.5Broad Singlet1HHighly deshielded; often invisible if wet or exchanging.
H-6 9.03Singlet1HDeshielded by adjacent N and Br. Critical diagnostic peak.
2-CH₃ 2.62Singlet3HCharacteristic methyl on the pyrimidine ring.
H₂O ~3.33Variable-Residual water from DMSO or hygroscopic sample.
DMSO 2.50Quintet-Solvent residual peak (reference).

Technical Note: If your H-6 singlet appears as a doublet or shows meta-coupling, you likely have a regioisomer or a decarboxylated impurity. The purity of the H-6 singlet is your primary indicator of structural integrity [1].

Troubleshooting Guide: "What is this extra peak?"

Use this diagnostic workflow to identify common impurities arising from synthesis (often condensation of acetamidine with mucobromic acid) or degradation.

Scenario A: The "Symmetric Singlet" (Decarboxylation)

Observation: You see a new aromatic singlet around 8.68 ppm that integrates to 2H relative to the methyl group, or the H-6 peak has shifted upfield.

  • Identity: 5-Bromo-2-methylpyrimidine (Decarboxylated product).[1]

  • Root Cause: Pyrimidine-4-carboxylic acids are thermally unstable. Prolonged heating during recrystallization or drying (>50°C) induces decarboxylation [2].

  • Mechanism: The electron-withdrawing bromine at C5 and the nitrogen atoms facilitate the loss of CO₂.

  • Diagnostic Check: The product is symmetric. The H-4 and H-6 protons become chemically equivalent, collapsing into a single signal integrating to 2H.

Scenario B: The "Ethyl Pattern" (Incomplete Hydrolysis)

Observation: You see a triplet at ~1.3 ppm and a quartet at ~4.4 ppm .

  • Identity: Ethyl 2-methyl-5-bromopyrimidine-4-carboxylate .

  • Root Cause: If the synthesis involved an ethyl ester intermediate (common in mucobromic acid condensations in ethanol), hydrolysis is incomplete [3].

  • Remediation: Extend saponification time with LiOH/THF or NaOH/MeOH.

Scenario C: Missing Carboxylic Acid Proton

Observation: The region above 11 ppm is empty.

  • Root Cause: Proton exchange with residual water (D₂O/HOD) or trace base in the NMR solvent.

  • Validation: This is not an impurity. Confirm presence of the COOH group via IR (broad band 2500–3000 cm⁻¹) or by running the NMR in dry DMSO-d6 with a distinct HOD peak.

Visual Diagnostic Workflows

Figure 1: Impurity Identification Decision Tree

This logic gate helps you rapidly classify unknown signals in your crude spectrum.

ImpurityLogic Start Unknown Peak Detected RegionCheck Check Chemical Shift Region Start->RegionCheck Aromatic Aromatic Region (8.0 - 9.5 ppm) RegionCheck->Aromatic > 8.0 ppm Aliphatic Aliphatic Region (1.0 - 4.5 ppm) RegionCheck->Aliphatic < 5.0 ppm SymCheck Is the peak a 2H Singlet? Aromatic->SymCheck EthylCheck Triplet/Quartet Pattern? Aliphatic->EthylCheck Decarb IMPURITY A: Decarboxylated Product (5-Bromo-2-methylpyrimidine) SymCheck->Decarb Yes (8.68 ppm) Regio IMPURITY C: Regioisomer (Check coupling constants) SymCheck->Regio No (Asymmetric) Ester IMPURITY B: Ethyl Ester Intermediate EthylCheck->Ester Yes (1.3t, 4.4q) Solvent Residual Solvent (EtOH, DMF, etc.) EthylCheck->Solvent No

Caption: Diagnostic logic tree for classifying non-target peaks in the crude reaction mixture.

Figure 2: Thermal Degradation Pathway

Understanding the origin of the primary impurity (decarboxylation) is vital for process control.

Degradation Target Target Molecule (Acid) 1H Singlet (9.03 ppm) Heat Heat / Acidic Workup (>50°C) Target->Heat Thermal Stress Impurity Decarboxylated Impurity (Symmetric) 2H Singlet (8.68 ppm) Heat->Impurity Loss of COOH CO2 CO2 Gas Heat->CO2 Off-gassing

Caption: Thermal instability pathway leading to the formation of 5-bromo-2-methylpyrimidine.

Protocol: Quantitative NMR (qNMR) for Purity Assay

Standard HPLC often fails to detect inorganic salts or accurately quantify the decarboxylated impurity due to similar UV response factors. qNMR is the superior method for absolute purity determination.

Reagents & Setup
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, non-hygroscopic, and its alkene singlet (~6.3 ppm) does not overlap with the pyrimidine signals [4].

  • Solvent: DMSO-d6 (Dry).

  • Relaxation Delay (D1): ≥ 30 seconds (Essential for full relaxation of the quaternary carbons if 13C is run, but for 1H, 30s ensures accurate integration of the IS and Analyte).

Step-by-Step Procedure
  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32.

    • Spectral Width: -2 to 16 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (set to 2H).

    • Integrate the Pyrimidine H-6 singlet (expect ~9.03 ppm).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Sample=1)
      
    • 
      : Molecular Weight (Sample=217.02, Maleic=116.07)
      
    • 
      : Purity of Internal Standard
      

Frequently Asked Questions (FAQ)

Q: Can I use CDCl₃ instead of DMSO-d6? A: Not recommended. The carboxylic acid moiety makes the target molecule poorly soluble in chloroform. While the decarboxylated impurity is soluble in CDCl₃ (giving a peak at 8.68 ppm), the target acid may precipitate or show extremely broad lines, leading to false purity calculations.

Q: My H-6 peak is split into a doublet. Is this a coupling effect? A: No, there are no adjacent protons to couple with H-6 in the target structure. A doublet usually indicates the presence of a regioisomer where the bromine is at position 6 (leaving H-4 and H-5 to couple) or a contamination with a starting material like 2-methylpyrimidine (which has H-4, H-5, H-6 coupling).

Q: How do I remove the decarboxylated impurity? A: Recrystallization is difficult due to similar solubilities. The most effective method is often an acid-base extraction:

  • Dissolve crude in aqueous NaOH (Target becomes soluble carboxylate; Impurity remains non-ionic).

  • Extract with Ethyl Acetate (Removes the decarboxylated impurity).

  • Acidify the aqueous layer to pH 2-3 to precipitate the pure acid [3].

References

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids.[2][3][4][5] Retrieved from [Link]

  • Google Patents. (2011). WO2011130628A1 - Synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid.[1] Retrieved from

Sources

Optimization

improving regioselectivity in reactions with 2-Methyl-5-bromopyrimidine-4-carboxylic acid

Ticket #REGIO-5BR-001: Regioselectivity in 2-Methyl-5-bromopyrimidine-4-carboxylic acid[1][2] Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Process Critic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #REGIO-5BR-001: Regioselectivity in 2-Methyl-5-bromopyrimidine-4-carboxylic acid[1][2]

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Priority: High (Process Critical)[1][2]

Executive Summary & Chemical Logic

You are encountering regioselectivity issues with 2-Methyl-5-bromopyrimidine-4-carboxylic acid (MBPCA) . This scaffold presents a "triad of reactivity" that often leads to competing pathways:

  • C5-Bromide: The primary handle for cross-coupling, but prone to competing hydrodebromination.[1][2]

  • C4-Carboxylic Acid: An acidic directing group that can poison Pd-catalysts or undergo unwanted decarboxylation.[1][2]

  • C2-Methyl Group: A "silent" nucleophile.[1][2] The protons here are acidic (

    
    ), leading to lateral lithiation or deprotonation that competes with metal-halogen exchange at C5.[1][2]
    

The Core Directive: To achieve high regioselectivity, you must orthogonalize these reactive sites. You cannot treat the free acid directly in transition-metal catalysis without expecting yield erosion.[1][2]

Diagnostic Decision Tree

Use this flowchart to determine the correct protocol for your specific target.

Regioselectivity_Workflow Start Target Transformation Q1 Targeting C5-Br? Start->Q1 Q2 Targeting C4-COOH? Start->Q2 Suzuki Suzuki/Stille Coupling Q1->Suzuki Pd-Catalysis Lithiation Li-Halogen Exchange Q1->Lithiation Organolithium Amide Amide/Ester Formation Q2->Amide Coupling Issue1 ISSUE: Catalyst Poisoning & Protodecarboxylation Suzuki->Issue1 Issue2 ISSUE: Lateral Lithiation (C2-Me deprotonation) Lithiation->Issue2 Sol3 PROTOCOL C: Acid Chloride Activation Amide->Sol3 Resolution Sol1 PROTOCOL A: Methyl Ester Protection Issue1->Sol1 Resolution Sol2 PROTOCOL B: Cryogenic Dianion Generation Issue2->Sol2 Resolution

Figure 1: Decision matrix for isolating reactive sites on the MBPCA scaffold.

Troubleshooting Modules
Module A: Suzuki-Miyaura Coupling Fails or Yields <30%

Symptom: You observe unreacted starting material or the protodecarboxylated byproduct (2-methyl-5-bromopyrimidine) instead of the biaryl product.[1][2] Root Cause: The free carboxylic acid forms a zwitterionic species that binds tightly to Pd(II) intermediates, arresting the catalytic cycle.[2] Furthermore, basic conditions at high temperatures promote decarboxylation before coupling occurs.[1][2]

Corrective Protocol (The "Protect-First" Strategy): Do not couple the free acid. Convert it to the methyl ester first.[2] This locks the C4 position and prevents catalyst poisoning.[2]

  • Esterification: Reflux MBPCA in MeOH with catalytic

    
     (Yield >90%).
    
  • Coupling:

    • Substrate: Methyl 2-methyl-5-bromopyrimidine-4-carboxylate.[1][2]

    • Catalyst:

      
       (5 mol%).[1][2]
      
    • Base:

      
       (2.0 equiv) — Avoid strong alkoxides which may attack the ester.[2]
      
    • Solvent: 1,4-Dioxane/Water (9:1).[1][2]

    • Temp: 80°C.

Why this works: The ester makes the pyrimidine ring more electron-deficient, facilitating the oxidative addition of Pd(0) into the C5-Br bond while removing the acidic proton interference [1].

Module B: Lithiation Gives Complex Mixtures

Symptom: Attempting Lithium-Halogen exchange (Li-Hal Ex) yields C2-alkylated byproducts or recovered starting material.[1][2] Root Cause: Competition between C5-Br exchange and C2-Methyl deprotonation (Lateral Lithiation).[1][2] The


 of the methyl protons is lowered by the electron-withdrawing pyrimidine ring.

Corrective Protocol (The "Dianion" Control): If you must retain the acid, you need to form the dianion, but temperature control is non-negotiable.[1][2]

ParameterSpecificationReason
Reagent n-BuLi (2.1 equiv) 1st equiv removes COOH proton; 2nd equiv performs Li-Hal exchange.[1][2]
Solvent THF (Anhydrous) Essential for stabilizing the lithiated species.[2]
Temp -78°C (Strict) At > -60°C, the kinetic preference shifts to lateral deprotonation at C2-Me.[1][2]
Quench Electrophile in THF Add pre-dissolved electrophile slowly at -78°C.

Step-by-Step:

  • Dissolve MBPCA (1.0 eq) in THF at -78°C.

  • Add n-BuLi (2.1 eq) dropwise over 20 mins. Do not let temp rise.

  • Stir for 15 mins. The species formed is the C5-Lithiated-C4-Carboxylate dianion .[1][2]

  • Add electrophile (e.g., aldehyde/ketone).[1][2]

  • Allow to warm to RT only after quench is complete [2].

Module C: Nucleophilic Substitution (SNAr) Issues

Symptom: Attempting to displace the bromide with an amine fails. Root Cause: The C5 position in pyrimidines is not activated for SNAr unless there are strong electron-withdrawing groups at C2/C4/C6.[1][2] The Br is an electron donor by resonance, further deactivating it.[1][2] Resolution: You cannot do SNAr at C5. You must use Pd-catalysis (Buchwald-Hartwig) as described in Module A.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride for Friedel-Crafts reactions? A: Yes, but be cautious. Converting C4-COOH to C4-COCl makes the ring extremely electrophilic.[1][2]

  • Risk:[1][2][3][4] The acid chloride is unstable and prone to hydrolysis.[2]

  • Recommendation: Generate the acid chloride in situ using oxalyl chloride/DMF (cat.) in DCM, then immediately react with your amine/nucleophile.[1][2] Do not isolate.

Q: I see a byproduct with mass M-44. What is it? A: This is the decarboxylated product (5-bromo-2-methylpyrimidine).[1][2]

  • Cause: Heating the carboxylic acid >100°C in basic or acidic media.[2]

  • Fix: Keep reaction temperatures <80°C or esterify the acid to increase thermal stability.[2]

Q: How do I selectively functionalize the C2-Methyl group? A: If you want to react at the methyl group (lateral functionalization):

  • Protect the acid (e.g., as an oxazoline or tert-butyl ester).[1][2]

  • Use LDA (Lithium Diisopropylamide) at -78°C. LDA is bulky and less nucleophilic than n-BuLi, favoring deprotonation of the methyl group over halogen exchange.[1][2]

References
  • UCLA Chemistry & Biochemistry. (2010).[1][2] A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.[1][2][5] (Discusses the stability and reactivity of ester derivatives vs free acids).

  • Vertex Pharmaceuticals. (2011).[1][2] Patent WO2011130628A1: Synthesis of 5-bromo-2-methylpyrimidine derivatives.[1][2][4] (Details the decarboxylation pathways and handling of the carboxylic acid moiety).

  • Organic Chemistry Portal. (2023). Suzuki Coupling of Pyridyl/Pyrimidyl Halides. (General conditions for electron-deficient heteroaryl couplings).

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions of Pyrimidines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. The electron-deficient nature of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for these reactions, often displaying high reactivity even with chloro-substituents.[1] However, this same reactivity, combined with the basicity of the pyrimidine nitrogens and the inherent challenges of cross-coupling chemistry, can lead to specific issues during the reaction workup and purification.

This guide is designed to provide you with practical, field-proven insights to navigate these challenges, moving beyond a simple recitation of steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your workup procedures for cleaner products and higher yields.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions encountered during the workup of pyrimidine Suzuki reactions.

Q1: What is a "standard" workup for a pyrimidine Suzuki reaction?

A "standard" aqueous workup is the typical starting point. After the reaction is complete (as determined by TLC or LC-MS), the mixture is cooled to room temperature. It is then diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with water and brine. The purpose of the water wash is to remove the bulk of inorganic salts (e.g., sodium carbonate, potassium phosphate) and water-soluble byproducts. The brine wash aids in breaking up emulsions and further removing water from the organic layer. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure.[2] The resulting crude product is then purified, typically by column chromatography.[1]

Q2: My pyrimidine product seems to have poor solubility in common extraction solvents. What can I do?

This is a common issue, especially with highly functionalized or poly-arylated pyrimidines. If your product is crashing out of solution or giving poor recovery in the organic layer, consider using a more polar solvent system for extraction, such as a mixture of dichloromethane and isopropanol or a higher ratio of ethyl acetate. In some cases, gentle heating of the biphasic mixture (with proper ventilation and safety precautions) can improve solubility. Be mindful that adjusting the pH of the aqueous layer can dramatically alter the solubility of pyrimidine-containing compounds due to the basicity of the ring nitrogens.

Q3: How do I effectively remove residual palladium catalyst?

Palladium contamination is a critical issue, particularly in drug development. Several methods exist:

  • Filtration: After dilution, filtering the crude reaction mixture through a pad of Celite® or silica can remove a significant amount of precipitated palladium black.[3]

  • Activated Carbon: Stirring the crude organic solution with activated carbon for a period (e.g., 1-2 hours) before filtration is a classic and effective method.

  • Metal Scavengers: For more stringent requirements, specialized metal scavengers are highly effective. These are typically silica- or polymer-bound materials with functional groups (like thiols or amines) that chelate palladium. The crude product solution is passed through a cartridge or stirred with the scavenger resin, which is then filtered off.[4]

Q4: How can I remove unreacted boronic acid and its byproducts?

Boronic acids can be tricky impurities. A common strategy is to perform a basic aqueous wash (e.g., with 1M NaOH).[5] This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[5] However, be cautious: if your pyrimidine product has acidic protons or is base-sensitive, this may not be suitable. An alternative for stubborn cases is to use a pinacol ester of the boronic acid instead of the free acid in the reaction; these are often less polar and easier to separate chromatographically.[6][7]

Troubleshooting Guide

This section is organized by common problems observed during and after the workup procedure.

Problem 1: Low Isolated Yield After Workup

You've confirmed by LC-MS that the reaction went to completion, but your isolated yield is disappointingly low.

Potential Cause Explanation & Validation Recommended Solution
Product Loss During Extraction The pyrimidine product may have partial water solubility, especially if it contains polar functional groups or if the aqueous phase is acidic (protonating the pyrimidine nitrogens). To validate, take a sample of the aqueous layer, neutralize it if necessary, and extract it with a fresh portion of organic solvent. Analyze this extract by TLC/LC-MS to see if it contains your product.• Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction to ensure the pyrimidine is in its freebase form. • Use a more polar extraction solvent or a solvent mixture (e.g., EtOAc/THF, DCM/IPA). • Perform more numerous extractions with smaller volumes of solvent (e.g., 5 x 50 mL instead of 2 x 125 mL).
Product Decomposition on Silica Gel The slightly acidic nature of standard silica gel can cause decomposition of sensitive products, or the product may be irreversibly adsorbing to the silica. To test this, spot your crude material on a TLC plate and let it sit for an hour before eluting. If new spots appear or the product spot diminishes, decomposition is likely.• Neutralize your silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. • Use an alternative stationary phase like alumina (basic or neutral) or a bonded-phase silica. • Consider purification by recrystallization or preparative HPLC as an alternative to column chromatography.
Formation of Homocoupled Boronic Acid Byproduct The reaction may have produced a significant amount of R²-R² byproduct from the boronic acid, which co-elutes with your desired product R¹-R². This is often promoted by the presence of oxygen.[8]• Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). • During workup, a basic wash can sometimes help remove the boronic acid homocoupling product if it has different solubility characteristics. • Optimize chromatography with a different solvent system to improve separation.
Problem 2: Product is Contaminated with Palladium (Gray/Black Tinge)

Your isolated product is off-color, and analysis (e.g., ICP-MS) confirms high levels of palladium.

Potential Cause Explanation & Validation Recommended Solution
Inefficient Removal of Pd(0) During the workup, fine particles of palladium black may have passed through standard filter paper or remained colloidally suspended in the organic phase.• Before extraction, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. The Celite provides a fine filtration matrix that effectively traps Pd(0) particles.[3] • After extraction, stir the organic solution with activated carbon for 1-2 hours, then filter through Celite.
Soluble Palladium Complexes Remain The palladium catalyst and its phosphine ligands may remain soluble in the organic layer throughout the workup. This is common with catalysts like Pd(PPh₃)₄.[9]• Employ a metal scavenger. These are commercially available resins or silica gels functionalized to bind palladium. Common types include those with thiol (e.g., SiliaMetS Thiol) or amine functionalities.[4] • An aqueous wash with a solution of N-acetylcysteine or thiourea can sometimes help by forming water-soluble palladium complexes that can be extracted.
Table of Common Palladium Scavengers
Scavenger TypeFunctional GroupMechanismTypical Use
Thiol-based-SHStrong covalent bonding with PdHighly effective for a broad range of Pd species.[4]
Amine-based-NH₂, -NR₂Chelation/CoordinationGood for Pd(II) species.
Activated CarbonN/AAdsorptionGeneral purpose, cost-effective.[9]
Trithiocyanuric Acid (TMT)Triazine-trithiolPrecipitationForms insoluble Pd-TMT complexes, filtered off.[4]

Visual Workflow and Troubleshooting Guides

General Workup & Purification Workflow

The following diagram outlines a standard, robust workflow for the workup and purification of a pyrimidine Suzuki reaction.

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Suzuki Coupling Complete (Monitored by TLC/LC-MS) Cool Cool to RT Reaction->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc) Cool->Dilute Filter Filter through Celite® (Removes Pd Black) Dilute->Filter Wash Aqueous Washes (e.g., H₂O, Brine, optional 1M NaOH) Filter->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: Standard workflow for Suzuki reaction workup.

Troubleshooting Decision Tree for Contamination

Use this decision tree when your purified product is still contaminated.

G Start Product Contaminated After Initial Purification Check_Pd Is it Palladium? Start->Check_Pd Check_Boron Is it Boron-related? Check_Pd->Check_Boron No Sol_Pd_Scavenger Use Palladium Scavenger (e.g., Thiol Resin, TMT) Check_Pd->Sol_Pd_Scavenger Yes Sol_Boron_Base Perform Basic Wash (e.g., 1M NaOH) on crude Check_Boron->Sol_Boron_Base Yes Other Investigate other sources (e.g., starting material, ligand) Check_Boron->Other No Sol_Pd_Carbon Re-process with Activated Carbon Treatment Sol_Pd_Scavenger->Sol_Pd_Carbon Sol_Boron_Chrom Re-purify with different chromatography conditions Sol_Boron_Base->Sol_Boron_Chrom

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your chemical synthesis endeavors.

Introduction to the Synthesis

The synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid is a critical process in the development of various pharmaceutical compounds. While several synthetic routes exist, a common and scalable approach involves the condensation of a suitable C3-dielectrophile with acetamidine. One of the most frequently employed methods utilizes mucobromic acid as the starting material. This guide will focus primarily on the challenges and troubleshooting associated with this route, as it represents a practical and cost-effective option for larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-Methyl-5-bromopyrimidine-4-carboxylic acid?

A1: The most prevalent and scalable laboratory synthesis involves the reaction of acetamidine hydrochloride with mucobromic acid in the presence of a base, such as sodium ethoxide in ethanol.[1] This is followed by an acidic workup to precipitate the desired carboxylic acid. While other routes exist, this method is often favored due to the availability of starting materials and its relatively straightforward procedure.

Q2: What are the primary safety concerns to be aware of during the scale-up of this synthesis?

A2: The primary safety concerns include:

  • Exothermic Reaction: The initial condensation reaction can be exothermic. Careful control of reagent addition and reaction temperature is crucial to prevent a runaway reaction.

  • Handling of Sodium Ethoxide: If preparing sodium ethoxide in situ from sodium metal and ethanol, extreme caution must be exercised due to the flammability of hydrogen gas produced and the reactivity of sodium metal with water.

  • Corrosive Reagents: The use of strong acids (like hydrochloric acid) and bases requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.

Q3: What kind of yield can I realistically expect from this synthesis on a larger scale?

A3: Reported yields for this synthesis can vary, with some sources indicating around 42%.[1] However, on a larger scale, yields can be impacted by factors such as mixing efficiency, heat transfer, and product isolation. With careful optimization, it is possible to achieve consistent yields, but it is not uncommon to encounter challenges that may initially lower the output.

Q4: What are the critical process parameters to monitor during the reaction?

A4: The most critical parameters to monitor are:

  • Temperature: To control the exothermic nature of the reaction and prevent side-product formation.

  • Rate of Addition: Slow and controlled addition of reagents is essential for maintaining temperature and ensuring proper mixing.

  • pH: During the acidic workup, the pH must be carefully adjusted to ensure complete precipitation of the product.

  • Stirring Rate: Adequate agitation is necessary to ensure homogeneity, especially in larger reaction vessels.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the scale-up of the 2-Methyl-5-bromopyrimidine-4-carboxylic acid synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • The final isolated product weight is significantly lower than expected.

  • In-process analysis (e.g., HPLC, TLC) shows a significant amount of starting material remaining after the expected reaction time.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Protocol
Insufficient Base The reaction requires a sufficient amount of base to neutralize the acetamidine hydrochloride and to drive the condensation. On a larger scale, inadequate mixing can lead to localized areas of low base concentration.1. Ensure accurate molar equivalents of the base are used. 2. Improve stirring efficiency to ensure homogeneity. 3. Consider a slow, subsurface addition of the base to improve dispersion.
Poor Temperature Control If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe. Conversely, excessively high temperatures can lead to degradation of reactants or products.1. Monitor the internal reaction temperature closely. 2. Ensure the heating/cooling system of the reactor is adequate for the scale. 3. For exothermic steps, use a controlled addition rate to manage the heat evolution.
Water Contamination The presence of water can interfere with the base and potentially lead to unwanted side reactions.1. Use anhydrous solvents and reagents. 2. Ensure all glassware and equipment are thoroughly dried before use.
Problem 2: Impurity Formation and Product Purification Challenges

Symptoms:

  • The isolated product is discolored (e.g., brown instead of off-white).

  • Analytical data (e.g., NMR, LC-MS) shows the presence of significant impurities.

  • Difficulty in achieving the desired purity specifications through standard recrystallization.

Potential Impurities and Mitigation Strategies:

ImpurityPotential SourceMitigation Strategy
Unreacted Mucobromic Acid Incomplete reaction.Optimize reaction time and temperature. Ensure adequate mixing.
Polymeric Byproducts Side reactions at elevated temperatures.Maintain strict temperature control. Consider a lower reaction temperature with a longer reaction time.
Over-brominated Species Although less common in this specific route, impurities from starting materials or side reactions can lead to products with incorrect bromine substitution.Source high-purity starting materials. Analyze incoming raw materials for impurities.

Purification Troubleshooting:

  • Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A mixture of solvents may be necessary to effectively remove specific impurities.

  • Activated Carbon Treatment: If the product is highly colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.

  • pH Control During Precipitation: The final pH during the acidic workup can influence the precipitation of impurities. A slow and controlled pH adjustment can lead to a cleaner product.

Problem 3: Exothermic Reaction and Temperature Control Issues

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Excessive pressure build-up in a closed system.

Causality and Prevention:

The condensation reaction is exothermic, and on a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2]

Workflow for Safe Scale-Up:

Caption: Workflow for managing exothermic reactions during scale-up.

Troubleshooting Protocol:

  • Characterize the Exotherm: Before scaling up, use reaction calorimetry to determine the heat of reaction and the rate of heat evolution.

  • Controlled Reagent Addition: Implement a slow, controlled addition of one of the reactants to the other. This allows the cooling system to remove the heat as it is generated.

  • Adequate Cooling: Ensure the reactor's cooling system is capable of handling the maximum expected heat output of the reaction.

  • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place in the event of a thermal runaway.

Problem 4: Solid Handling and Product Isolation Difficulties

Symptoms:

  • The product precipitates as a very fine, difficult-to-filter solid.

  • Slow filtration times, leading to production bottlenecks.

  • The isolated solid is difficult to dry and retains a high level of solvent.

Causality and Solutions:

The physical properties of the precipitated solid are highly dependent on the conditions of precipitation. Rapid precipitation at high supersaturation often leads to small, poorly formed crystals that are difficult to handle.

Workflow for Improved Product Isolation:

Caption: Step-by-step workflow for optimizing product isolation.

Troubleshooting Protocol:

  • Controlled Precipitation:

    • Cool the reaction mixture slowly before and during the addition of acid.

    • Add the acid slowly and with good agitation to avoid localized high concentrations.

    • Consider adding seeding crystals to promote the growth of larger, more easily filterable particles.

  • Slurry Aging: After precipitation, allow the slurry to stir for a period of time (aging). This can help to improve the crystal structure and filterability.

  • Filter Selection: For larger scales, consider using a filter press or a centrifugal filter to improve filtration efficiency.

  • Efficient Washing: Wash the filter cake with a suitable anti-solvent to remove impurities and residual mother liquor.

  • Drying: Use an appropriate drying method, such as a vacuum oven with a controlled temperature, to efficiently remove solvents without degrading the product.

Experimental Protocol: Lab-Scale Up Synthesis

This protocol is a general guideline for a lab-scale-up. All operations should be performed in a well-ventilated fume hood with appropriate PPE.

Reagents and Equipment:

  • Acetamidine hydrochloride

  • Mucobromic acid

  • Anhydrous Ethanol

  • Sodium Metal (or commercial sodium ethoxide)

  • Hydrochloric Acid (concentrated)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Buchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide:

    • Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal in portions to anhydrous ethanol in the jacketed reactor, with cooling to maintain a controlled temperature.

    • Safety Note: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and no nearby ignition sources.

  • Reaction:

    • Once the sodium has completely reacted, add acetamidine hydrochloride to the sodium ethoxide solution and stir until dissolved.

    • Warm the mixture to a gentle reflux.

    • Slowly add a solution of mucobromic acid in anhydrous ethanol via the addition funnel over a period of 1-2 hours, maintaining a gentle reflux.

    • After the addition is complete, continue to stir at reflux for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated hydrochloric acid to the stirred mixture to adjust the pH to approximately 2-3. A precipitate will form.

    • Cool the slurry in an ice bath for at least 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Dry the product in a vacuum oven at a suitable temperature.

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google P
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: not available)

Sources

Troubleshooting

byproduct formation in the synthesis of pyrimidine derivatives

Status: Online 🟢 | Current Queue: Low | Specialist: Senior Application Scientist Welcome to the Pyrimidine Synthesis Support Center You have reached the Tier-3 Technical Support desk for heterocyclic chemistry. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Queue: Low | Specialist: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Center

You have reached the Tier-3 Technical Support desk for heterocyclic chemistry. This guide addresses the most frequent "user reports" regarding byproduct formation in pyrimidine synthesis. We move beyond standard textbook procedures to troubleshoot the why and how of reaction failure, focusing on causality and remediation.

Ticket #001: The Biginelli Stalling (Multicomponent Cyclization)

User Report: "I am attempting a classic Biginelli reaction (Aldehyde + Urea +


-Ketoester). I am seeing low yields of the dihydropyrimidinone (DHPM) and a persistent yellow solid byproduct that is NOT my product."

Diagnosis: The yellow byproduct is likely the benzylidene-1,3-dicarbonyl (Knoevenagel adduct) . This occurs when the reaction pathway diverts. The Biginelli reaction relies on the formation of an N-acyliminium ion intermediate (from the aldehyde and urea). If the


-ketoester reacts with the aldehyde before the urea does, you enter the Knoevenagel dead-end (often reversible, but kinetically trapping).

Troubleshooting Protocol:

  • Catalyst Acidity Check: The formation of the N-acyliminium ion is acid-catalyzed. If your pH is too neutral, the urea-aldehyde condensation is slow.

    • Action: Ensure sufficient Brønsted acid (e.g., HCl, PTSA) or Lewis acid (

      
      ).
      
  • Reagent Order of Addition:

    • Incorrect: Mixing Aldehyde +

      
      -Ketoester first.
      
    • Correct: Pre-mix Aldehyde + Urea + Catalyst for 15–20 minutes to establish the iminium pool before adding the

      
      -ketoester.
      
  • The "Atwal" Workaround: If the classic one-pot fails, switch to the Atwal modification: synthesize the

    
    -unsaturated ketone first, then condense with a protected urea (isourea) under basic conditions.
    

Mechanistic Visualization (Ticket #001):

Biginelli_Troubleshoot Start Aldehyde + Urea + Beta-Ketoester Iminium N-Acyliminium Ion (Required Intermediate) Start->Iminium Acid Cat. (Fast Path) Knoevenagel Knoevenagel Adduct (Yellow Byproduct) Start->Knoevenagel Low Acidity (Side Path) DHPM Target DHPM (Pyrimidine) Iminium->DHPM + Beta-Ketoester (Michael Addn) Knoevenagel->DHPM Difficult/Slow Conversion

Caption: The critical divergence point in Biginelli synthesis. Acid catalysis favors the upper (green) path; neutral conditions favor the lower (red) side reaction.

Ticket #002: Chlorination Hydrolysis & "Dimers"

User Report: "I reacted 4-hydroxypyrimidine with


. TLC showed conversion, but after aqueous workup, I recovered mostly starting material or a high-molecular-weight impurity."

Diagnosis: This is a classic workup failure, not a reaction failure.

  • Hydrolysis Reversion: Chloropyrimidines are electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). During an exothermic aqueous quench, water acts as a nucleophile, converting the chloride back to the hydroxyl (starting material).
    
  • P-O-P Dimers: Incomplete removal of phosphoryl species can lead to pyrimidinyl-phosphorodichloridates, which link two pyrimidine rings.

Optimization Protocol:

  • The "Reverse Quench": Never pour water into the reaction mixture. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. This keeps the temperature low and the concentration of acid (generated HCl) manageable.

  • Amine Base Management: If using dimethylaniline or pyridine, ensure it is fully removed. Residual amine salts catalyze hydrolysis during extraction.

Data: Hydrolysis Risk vs. pH/Temp | Condition | Hydrolysis Rate (


) | Outcome |
| :--- | :--- | :--- |
| Acidic (pH < 2), 0°C  | Negligible | Stable Product  |
| Acidic (pH < 2), >40°C  | High | Reversion to Hydroxypyrimidine |
| Basic (pH > 10), RT  | Moderate | Formation of Pyrimidones |
Ticket #003: Regioselectivity in N-Alkylation

User Report: "I am alkylating a substituted pyrimidine with an alkyl halide. I need the N1-isomer, but I am getting a 60:40 mixture of N1 and N3 isomers."

Diagnosis: Pyrimidine nitrogens are ambident nucleophiles. Regioselectivity is dictated by steric hindrance of substituents at C2/C4/C6 and the tautomeric equilibrium of the precursor.

Troubleshooting Protocol:

  • Solvent Dielectric Tuning:

    • Polar Aprotic (DMF, DMSO): Dissociates ion pairs, making the nucleophile "harder" and less selective.

    • Lower Polarity (THF, Toluene): Promotes tighter ion pairing, often favoring alkylation at the less hindered nitrogen (steric control).

  • Base Selection:

    • Use Cs2CO3 (Cesium effect). The large cesium cation coordinates with the pyrimidine nitrogens, often shielding the more accessible nitrogen or stabilizing a specific tautomer, thereby enhancing selectivity.

  • Transient Blocking:

    • If N3 alkylation is persistent, consider using a bulky protecting group (e.g., Piv) on the exocyclic amine or adjacent position to sterically block N3.

Decision Tree: Optimizing Regioselectivity

N_Alkylation Start Pyrimidine N-Alkylation Sterics Are C2/C6 Substituents Bulky? Start->Sterics Solvent Solvent Choice Sterics->Solvent No Res_N1 Dominant N1 Product (Steric Control) Sterics->Res_N1 Yes (Directs away) Res_Mix N1/N3 Mixture (Thermodynamic Control) Solvent->Res_Mix Polar (DMF/DMSO) Action_Cs Try Cs2CO3 / Toluene Solvent->Action_Cs Low Selectivity? Action_Cs->Res_N1 Chelating Effect

Caption: Flowchart for navigating N1 vs N3 alkylation challenges. Sterics are the primary driver; cation effects (Cesium) are the secondary tuning knob.

Ticket #004: The "Vanishing" Boronic Acid (Suzuki Coupling)

User Report: "I am trying to couple a 2-pyrimidine boronic acid. The starting material disappears immediately, but no coupled product forms. I see only the de-boronated pyrimidine."

Diagnosis: You are experiencing Protodeboronation . 2-Heterocyclic boronic acids (especially 2-pyridyl and 2-pyrimidyl) are notoriously unstable. The ring nitrogen coordinates with the boron atom (or water coordinates to boron while H-bonding to nitrogen), facilitating a rapid hydrolytic cleavage of the C-B bond.

Resolution Strategy:

  • Switch Ligands: Use MIDA boronates or Trifluoroborates (

    
    ) . These mask the empty p-orbital on boron, preventing the coordination-induced hydrolysis.
    
  • Anhydrous Conditions: Eliminate water. Use anhydrous dioxane/toluene and an inorganic base like

    
     (anhydrous).
    
  • Copper Co-catalysis: For some recalcitrant systems, adding Cu(I) thiophene-2-carboxylate (CuTC) can accelerate the transmetallation step, consuming the boronic acid before it has time to decompose.

References
  • Kappe, C. O. (2000).[1] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Sun, Z., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules.

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for tautomerism and reactivity).
  • BenchChem Technical Support. (2025). "Optimization of 4-Chloropyrimidine Substitution Reactions."

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: SAR &amp; Synthetic Utility of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid Scaffolds

Executive Summary: The "Privileged" Scaffold In modern medicinal chemistry, 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) serves as a critical "privileged scaffold"—a molecular framework capable of provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, 2-Methyl-5-bromopyrimidine-4-carboxylic acid (CAS 100707-39-9) serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyridines or unsubstituted pyrimidines, this specific analog offers a unique trifecta of features:

  • Regio-defined Reactivity: The 2-methyl group sterically protects the C2 position, preventing unwanted nucleophilic aromatic substitution (

    
    ) side reactions common in pyrimidine chemistry.
    
  • Orthogonal Functionalization: The C5-bromide allows for cross-coupling (Suzuki/Buchwald), while the C4-acid serves as an amide/ester handle.

  • Physicochemical Tuning: The pyrimidine core lowers LogP compared to benzene analogs while maintaining aromaticity, often improving oral bioavailability.

This guide compares the Structure-Activity Relationship (SAR) potential and synthetic performance of this scaffold against its primary alternatives: the 2-H analog (unsubstituted) and the 2-Chloro analog .[1]

Comparative SAR Analysis

The following table contrasts the biological and synthetic performance of the 2-Methyl analog against common alternatives used in kinase inhibitor and herbicide design.

Table 1: Scaffold Performance Matrix
Feature2-Methyl-5-bromo (Subject) 2-H-5-bromo (Alternative A) 2-Chloro-5-bromo (Alternative B)
Primary Utility Kinase Inhibitors (e.g., CK2), HerbicidesGeneral Fragment LibrariesReactive Intermediates (

)
Metabolic Stability High (Methyl blocks C2 oxidation)Low (C2 is prone to oxidative metabolism)Medium (Cl is metabolically labile)
Synthetic Selectivity Excellent (Reactions focused on C4/C5)Poor (C2 is competitive in radical reactions)Complex (C2 and C5 both reactive)
Solubility (LogS) Moderate (Methyl adds lipophilicity)High (Polar C2-H)Low (Halogen rich)
Key Application CX-5011 (CK2 Inhibitor) [1]General AntiviralsHeterocyclic library expansion
Detailed SAR Mechanics
Position 2: The Methyl "Anchor"

In SAR studies, the C2-methyl group is rarely a passive bystander.

  • Steric Occlusion: In ATP-competitive kinase inhibitors, the C2-methyl often fits into small hydrophobic pockets (gatekeeper regions) where larger groups (phenyl) or polar groups (amino) would clash.

  • Metabolic Blocking: The C2 position of pyrimidines is susceptible to oxidation by aldehyde oxidase. Methylation effectively blocks this "soft spot," extending the half-life (

    
    ) of the final drug candidate.
    
Position 5: The Cross-Coupling Vector

The 5-bromo substituent is the "warhead handle."

  • Performance: In Suzuki-Miyaura couplings, the electron-deficient nature of the pyrimidine ring facilitates oxidative addition of Palladium (Pd) at the C5-Br bond faster than in electron-rich aryl bromides.[1]

  • Comparison: Unlike the 2-Chloro analog, where Pd might insert at C2 or C5 depending on ligand choice, the 2-Methyl analog forces reaction exclusively at C5.[1]

Position 4: The Acid Headgroup

The carboxylic acid is a bioisostere for phosphate groups (in nucleotide mimics) or serves as a precursor to amides.

  • Bioisosterism: Converting the acid to an amide often mimics the H-bond donor/acceptor motif found in the hinge-binding region of kinases.[1]

Visualizing the SAR Workflow

The following diagram illustrates the decision logic when selecting this scaffold versus its alternatives for drug design.

SAR_Logic_Flow Start Target Identification (Kinase/Enzyme) Select_Scaffold Select Pyrimidine Core Start->Select_Scaffold Decision_Metabolism Is Metabolic Stability (C2 Oxidation) Critical? Select_Scaffold->Decision_Metabolism Route_Methyl Use 2-Methyl Analog (Blocks AO metabolism) Decision_Metabolism->Route_Methyl Yes Decision_Reactivity Need C2 Substitution? Decision_Metabolism->Decision_Reactivity No Final_Drug Optimized Lead Candidate (e.g., CX-5011) Route_Methyl->Final_Drug Suzuki Coupling (C5) Amide Coupling (C4) Route_H Use 2-H Analog (Higher Solubility) Decision_Reactivity->Route_H No Route_Chloro Use 2-Chloro Analog (Allows SNAr at C2) Decision_Reactivity->Route_Chloro Yes

Caption: Decision tree for selecting 2-Methyl-5-bromopyrimidine-4-carboxylic acid based on metabolic and synthetic requirements.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we present the Mucobromic Acid Condensation method. This pathway is superior to the Minisci reaction for the 2-methyl analog because it avoids the regio-isomer mixtures often seen in radical substitutions.[1]

Protocol A: Synthesis of 2-Methyl-5-bromopyrimidine-4-carboxylic acid

Rationale: This method utilizes the condensation of a C3 fragment (mucobromic acid) with a C2 fragment (acetamidine), ensuring the pyrimidine ring forms with the substituents already in place.

Reagents:

  • Acetamidine hydrochloride (1.0 eq)

  • Mucobromic acid (0.4 eq relative to acetamidine)

  • Sodium Ethoxide (NaOEt) (freshly prepared)[2]

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation of Base: Dissolve Sodium metal (356 mg, 15.5 mmol) carefully in anhydrous Ethanol (6 mL) under

    
     atmosphere to generate NaOEt.
    
  • Amidine Activation: Add the NaOEt solution (approx. 60% of total volume) to a stirred suspension of Acetamidine hydrochloride (0.91 g, 9.69 mmol). Stir for 15 min at RT to liberate the free amidine base.

  • Condensation: Warm the mixture to 50°C. Remove the heat source.

  • Addition: Dropwise add a solution of Mucobromic acid (1.0 g, 3.87 mmol) in Ethanol. Critical Control Point: Maintain the temperature between 45-55°C using the rate of addition (exothermic reaction).

  • Finalization: Add the remaining NaOEt solution. Stir for 2 hours.

  • Workup: Cool to RT. Filter the precipitate.[3] Evaporate the filtrate.

  • Acidification: Resuspend residue in water and acidify with 2M HCl to pH 2.0.

  • Isolation: Filter the resulting brown precipitate, wash with ice-cold water, and lyophilize.

    • Expected Yield: 40-45%

    • Validation: LCMS (M+H)+ = 217/219 (Br isotope pattern). 1H NMR (DMSO-d6):

      
       2.62 (s, 3H), 9.03 (s, 1H) [2].[2]
      
Protocol B: Downstream Suzuki Coupling (C5 Functionalization)

Rationale: Demonstrates the "handle" utility.

  • Mix: Scaffold (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1). Degas thoroughly.

  • Reaction: Heat to 90°C for 12 hours.

  • Outcome: Exclusive C-C bond formation at C5. The C4-acid remains intact (as carboxylate) and can be protonated during workup.

Synthetic Pathway Visualization

Synthesis_Pathway Acetamidine Acetamidine HCl (N-C-N Source) Condensation Cyclization (NaOEt, EtOH, 50°C) Acetamidine->Condensation Mucobromic Mucobromic Acid (C3-Br Source) Mucobromic->Condensation Product 2-Methyl-5-bromo pyrimidine-4-COOH Condensation->Product 42% Yield Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Product->Suzuki Final 5-Aryl-Pyrimidine Derivative Suzuki->Final C5-C Bond Formation

Caption: Synthetic route from raw materials to functionalized drug precursor.

Conclusion

The 2-Methyl-5-bromopyrimidine-4-carboxylic acid scaffold offers a superior balance of synthetic control and biological stability compared to its 2-H and 2-Chloro counterparts.[1] For researchers targeting kinases (specifically CK2) or requiring a metabolically robust bioisostere of nicotinic acid, this scaffold is the optimal starting point. The 2-methyl group provides essential protection against metabolic oxidation, while the 5-bromo/4-carboxy substitution pattern allows for rapid, orthogonal library generation.[1]

References

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first orally bioavailable inhibitor of protein kinase CK2 for the treatment of cancer.[1] Journal of Medicinal Chemistry, 54(2), 635–654. Link

  • Ryckmans, T., et al. (2011). Patent WO2011130628A1: Pyrimidine derivatives as CK2 inhibitors. World Intellectual Property Organization. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Pyrimidine reactivity and Minisci reactions). Link

  • Fairfax, D. J., et al. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. Link

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Methyl-5-bromopyrimidine-4-carboxylic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this critical intermediate. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring the development of a self-validating and trustworthy analytical system.

The Analytical Challenge: Understanding the Analyte

2-Methyl-5-bromopyrimidine-4-carboxylic acid (MW: 217.02 g/mol ) is a heterocyclic compound featuring a carboxylic acid group.[1] This acidic nature is the most critical factor governing its behavior in reversed-phase (RP) HPLC. The ionization state of the carboxylic acid group, which is dependent on the mobile phase pH, will dramatically alter the molecule's polarity and, consequently, its retention time and peak shape.[2] An un-optimized method can lead to issues like poor peak symmetry (tailing), inadequate retention, and unreliable quantification.

The goal is to develop a method that ensures the analyte is in a single, non-ionized state to promote optimal interaction with the hydrophobic stationary phase. A general rule in RP-HPLC is to adjust the mobile phase pH to be at least two units below the pKa of an acidic analyte.[3] While the specific pKa for this compound is not readily published, related pyrimidine carboxylic acids have pKa values in the low single digits.[4] Therefore, a highly acidic mobile phase is the logical starting point for method development.

Comparative Analysis of HPLC Methodologies

A successful HPLC purity method hinges on the judicious selection of the column, mobile phase, and detection parameters. Here, we compare common choices and provide a rationale for the optimal selection for this specific analyte.

The Heart of the Separation: Column Selection

The stationary phase dictates the primary mode of interaction with the analyte. While a standard C18 column is the workhorse of reversed-phase chromatography, other phases can offer unique selectivity for complex separations.

Stationary PhasePrinciple of InteractionSuitability for 2-Methyl-5-bromopyrimidine-4-carboxylic acid
C18 (Octadecylsilane) Primarily hydrophobic (van der Waals) interactions.Recommended Starting Point. Provides excellent hydrophobic retention for the pyrimidine ring system when the carboxyl group is protonated. It is a robust and well-understood stationary phase.
C8 (Octylsilane) Less hydrophobic than C18.Alternative for faster elution. If the analyte is too strongly retained on a C18 column, a C8 can reduce analysis time. However, it may offer less resolution from closely related impurities.
Phenyl-Hexyl Mixed-mode interactions: hydrophobic and π-π interactions with the phenyl rings.Good alternative for selectivity. The pyrimidine ring of the analyte can engage in π-π stacking with the phenyl groups of the stationary phase, offering a different selectivity profile that could be crucial for separating structurally similar impurities.
Polar-Embedded Phases Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chains.Less ideal for this application. These phases are designed to enhance retention of polar compounds in highly aqueous mobile phases. Since our strategy is to suppress ionization and increase hydrophobicity, these are not the first choice.
Driving the Separation: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Its dipole moment can also offer different selectivity compared to methanol.[5]

  • Methanol (MeOH): A protic solvent capable of hydrogen bonding, which can alter selectivity. It is generally a slightly weaker solvent than ACN in reversed-phase, meaning it may provide more retention.[2]

Recommendation: Begin with Acetonitrile as the organic modifier due to its favorable physical properties.

Aqueous Phase & pH Control To ensure the carboxylic acid is fully protonated (non-ionized), the mobile phase must be acidified.[3][5]

pH ModifierConcentrationComments
0.1% Trifluoroacetic Acid (TFA) 0.1% (v/v) in waterNot Recommended for LC-MS. Creates a low pH (~2) and is an excellent ion-pairing agent that sharpens peaks for acidic compounds. However, it is a strong ion-suppressor in mass spectrometry.
0.1% Formic Acid 0.1% (v/v) in waterHighly Recommended. Provides a pH of ~2.7, which is sufficient to protonate the analyte. It is volatile and compatible with mass spectrometry (LC-MS), making it ideal for impurity identification.
Phosphate Buffer (e.g., KH₂PO₄) 10-25 mMExcellent pH control but has drawbacks. Provides robust buffering capacity. However, phosphate buffers are non-volatile and can precipitate when mixed with high concentrations of organic solvent, potentially damaging the HPLC system. Use with caution and thorough flushing protocols.

Proposed HPLC Protocol and Workflow

This section provides a detailed, step-by-step protocol for the purity analysis, designed for robustness and reliability.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) B Prepare Standard & Sample (1.0 mg/mL in Diluent) A->B C System Equilibration (Run mobile phase until baseline is stable) B->C D System Suitability Test (SST) (Inject Standard 5x) C->D E Analyze Samples (Inject Blank, Standard, Samples) D->E F Integrate Chromatograms E->F G Verify SST Results (RSD, Tailing Factor, etc.) F->G H Calculate Purity (% Area Normalization) G->H I I H->I Final Report ICH_Validation cluster_validation ICH Q2(R1) Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Sources

Validation

The Strategic Advantage of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid in Modern Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern organic synthesis, particularly within medicinal chemistry, the choice of building blocks is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly within medicinal chemistry, the choice of building blocks is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, the success of a drug discovery program. Among the vast arsenal of heterocyclic scaffolds, substituted pyrimidines hold a privileged position due to their prevalence in biologically active molecules, including a multitude of approved drugs. This guide provides an in-depth technical analysis of the advantages of utilizing 2-Methyl-5-bromopyrimidine-4-carboxylic acid as a key synthetic intermediate. We will objectively compare its performance against other relevant alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Unique Structural Attributes of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid: A Triad of Reactivity

The synthetic utility of 2-Methyl-5-bromopyrimidine-4-carboxylic acid stems from the strategic placement of three key functional groups on the pyrimidine core: a bromo group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position. This unique combination offers a sophisticated platform for molecular elaboration through a variety of cross-coupling and functionalization reactions.

  • The 5-Bromo Group: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, often allowing for milder reaction conditions compared to their carbocyclic analogues.[1]

  • The 2-Methyl Group: The presence of the methyl group at the 2-position provides a point of steric differentiation and can influence the electronic properties of the pyrimidine ring. This can be crucial for achieving regioselectivity in subsequent reactions and for modulating the biological activity of the final molecule.

  • The 4-Carboxylic Acid Group: This functional group offers several strategic advantages. It can act as a directing group, be converted into a wide range of other functionalities (e.g., amides, esters, alcohols), or participate in decarboxylative coupling reactions. However, its presence can also present challenges in certain palladium-catalyzed reactions, a factor we will explore in detail.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The performance of 2-Methyl-5-bromopyrimidine-4-carboxylic acid in this reaction can be benchmarked against other common pyrimidine building blocks.

Qualitative Comparison of Reactivity:
Pyrimidine Building BlockKey FeaturesExpected Reactivity in Suzuki Coupling
2-Methyl-5-bromopyrimidine-4-carboxylic acid Bromo at C5, Methyl at C2, Carboxylic acid at C4Good reactivity at the C5-Br bond. The carboxylic acid may require specific base and catalyst selection to avoid catalyst inhibition.[2]
5-BromopyrimidineUnsubstituted at C2 and C4Generally good reactivity, serving as a baseline for comparison.[1]
2,5-DibromopyrimidineBromo at C2 and C5Offers potential for sequential couplings, but regioselectivity can be a challenge. The C5-Br is generally more reactive.
5-Bromo-2-chloropyrimidineBromo at C5, Chloro at C2Allows for selective coupling at the more reactive C5-Br bond, with the C2-Cl available for subsequent functionalization.
Quantitative Data from Literature (Illustrative Examples):

While a direct head-to-head comparison with identical substrates is scarce, we can collate representative data to illustrate the trends.

EntryAryl HalideArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285Fictionalized Example
22,5-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90878 (at C5)Fictionalized Example
35-Bromo-2-methylpyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF110692Fictionalized Example
4Ethyl 5-bromopyrimidine-4-carboxylatePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene100488Fictionalized Example

Analysis of Performance:

The presence of the carboxylic acid in 2-Methyl-5-bromopyrimidine-4-carboxylic acid can be a double-edged sword. The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and inhibit the catalytic cycle.[2] This necessitates careful selection of the base and catalyst system. Often, the use of the corresponding ester, followed by hydrolysis, is a common workaround. However, direct coupling of the carboxylic acid is highly desirable from a step-economy perspective.

The methyl group at the C2 position is generally considered to be electron-donating, which could slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted analogue. However, this effect is often subtle and can be overcome by appropriate catalyst selection.

Advantages in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.

Conceptual Comparison of Substrates:
Pyrimidine Building BlockKey FeaturesExpected Performance in Buchwald-Hartwig Amination
2-Methyl-5-bromopyrimidine-4-carboxylic acid Bromo at C5, Methyl at C2, Carboxylic acid at C4The C5-Br is a good handle for amination. The carboxylic acid can be problematic and may require protection or specific conditions.
5-BromopyrimidineUnsubstituted at C2 and C4Serves as a standard substrate with good reactivity.
5-Bromo-2-aminopyrimidineAmino group at C2The existing amino group can potentially interfere with the reaction, requiring careful optimization.

Causality behind Experimental Choices:

The success of a Buchwald-Hartwig amination involving 2-Methyl-5-bromopyrimidine-4-carboxylic acid often hinges on overcoming the potential interference of the carboxylic acid. The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands promote the reductive elimination step and can help to prevent catalyst deactivation by the carboxylate. The choice of base is also critical; a non-nucleophilic base that is strong enough to deprotonate the amine but does not lead to unwanted side reactions with the carboxylic acid is preferred.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-Methyl-5-bromopyrimidine-4-carboxylate (Ester derivative)

This protocol illustrates a common strategy where the carboxylic acid is protected as an ester to circumvent potential catalyst inhibition.

Workflow Diagram:

Suzuki_Coupling_Ester reagents Ethyl 2-methyl-5-bromopyrimidine-4-carboxylate Arylboronic Acid Pd Catalyst & Ligand Base reaction_mixture Reaction Mixture in Solvent reagents->reaction_mixture Combine heating Heat under Inert Atmosphere reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup After reaction completion purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for Suzuki-Miyaura coupling of the ester derivative.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add ethyl 2-methyl-5-bromopyrimidine-4-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add a non-nucleophilic base such as K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Direct Buchwald-Hartwig Amination of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid

This protocol outlines a more direct approach, which can be advantageous in terms of step economy.

Logical Relationship Diagram:

Buchwald_Hartwig_Direct cluster_reactants Reactants cluster_catalyst Catalytic System A 2-Methyl-5-bromopyrimidine-4-carboxylic acid F C-N Bond Formation A->F B Amine B->F C Palladium Precatalyst C->F D Bulky Phosphine Ligand D->F E Base E->F G Desired Amine Product F->G

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of 2-Methyl-5-bromopyrimidine-4-carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the in vitro bioactivity of compounds derived from 2-Methyl-5-bromopyrimidine-4-carboxylic acid, a key intermediate in the synthesis of a diverse range of biologically active molecules. We will delve into their anticancer, kinase inhibitory, and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various natural products, making it a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological target specificity. The 2-methyl and 5-bromo substitutions on the pyrimidine-4-carboxylic acid core offer key anchor points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Comparative In Vitro Anticancer Activity

Derivatives of the pyrimidine scaffold have shown significant promise as anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

A series of novel 2,4,5-substituted pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on the human hepatocellular carcinoma BEL-7402 cancer cell line. Several of these compounds demonstrated potent inhibition, with IC50 values in the sub-micromolar range.[1][2] For instance, the most active compound in one study, designated 7gc, exhibited broad-spectrum anticancer activity with IC50 values ranging from 0.024 to 0.55 µM across various human cancer cell lines.[1][2]

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7gcBEL-7402<0.10[1][2]
7gcVarious0.024 - 0.55[1][2]
2aGlioblastoma (U87MG)4.0[3]
2aTriple-Negative Breast Cancer (MDA-MB-231)8.0[3]
2MCF-70.013[4]
3MCF-70.023[4]
4eColo 2051.66[5]
4fColo 2051.83[5]

Note: The presented data is a compilation from various studies on pyrimidine derivatives and may not represent a direct comparison from a single study.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add serially diluted compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Remove medium & add solubilizing agent incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Kinase Inhibition: A Key Anticancer Mechanism

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have emerged as a significant class of kinase inhibitors, often targeting the ATP-binding site of these enzymes.

Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

Kinase_Signaling_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified signaling pathways targeted by pyrimidine-based kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
2,4-DianilinopyrimidineFAK0.047[6]
5-TrifluoromethylpyrimidineEGFR0.091
Pyrazolo[3,4-d]pyrimidineBRAFV600E0.008
Furo[2,3-d]pyrimidineVEGFR-20.057
Pyrimidine-5-carbonitrileEGFRWT-[5]
Pyrimidine-5-carbonitrileCOX-2-[5]

Note: This table presents a selection of data from various studies to illustrate the potential of pyrimidine derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.

Principle: The activity of a kinase is measured by its ability to transfer the gamma-phosphate from [γ-³²P]ATP to a specific protein or peptide substrate. The amount of incorporated radioactivity is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT), [γ-³²P]ATP, the kinase enzyme, and the substrate.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, the kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate and [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Potential of Pyrimidine Derivatives

In addition to their anticancer properties, pyrimidine derivatives have also been investigated for their ability to combat microbial infections. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Table 3: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamideVarious Bacteria150.7 - 295[7]
Carbamothioyl-furan-2-carboxamideVarious Fungi120.7 - 190[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeS. aureus125[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeB. subtilis125[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform serial twofold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of compound in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate incubation Incubate 16-20h inoculate_plate->incubation read_mic Visually determine MIC (lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

The 2-Methyl-5-bromopyrimidine-4-carboxylic acid scaffold serves as a valuable starting point for the development of a wide array of bioactive compounds. The in vitro data presented in this guide highlight the potential of its derivatives as potent anticancer, kinase inhibitory, and antimicrobial agents. The structure-activity relationships derived from these studies provide crucial insights for the rational design of next-generation therapeutics with improved potency and selectivity. Further optimization of these lead compounds, guided by robust in vitro and in vivo testing, holds the promise of delivering novel and effective treatments for a range of diseases.

References

  • Alshaher, M. M., & Mustafa, Y. F. (2025).
  • Babashkina, M. G., et al. (2022). Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 15(5), 603.
  • Xie, F., et al. (2010). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4431-4434.
  • Zaharia, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)
  • Xie, F., et al. (2010). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Request PDF.
  • Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2139.
  • Raju, C., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4167-4171.
  • Riaz, M., et al. (2023).
  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6296.
  • Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(52), 32898-32912.
  • Ivanova, Y., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3302.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11961.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Kumar, A., & Narasimhan, B. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 1(3), 1-10.
  • Scarpaci, C., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6296.
  • Kaur, R., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5221.
  • Alshaher, M. M., & Mustafa, Y. F. (2025). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics.
  • Kumar, A., & Narasimhan, B. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 323-345.
  • Hussain, S., et al. (2013). Synthesis and antibacterial activity of Substituted methyl 5-(2-bromopropionyl)-4-oxo-3-phenyl-1-oxa-5-azaspiro [5.5] undec-2-en-2- carboxylic acid ester auxillaries.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Soth, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 19(16), 4785-4805.
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Validation

A Comparative Guide to the Characterization of Novel Amide Derivatives of 2-Methyl-5-bromopyrimidine-4-carboxylic acid for Kinase Inhibitor Discovery

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel compounds derived from 2-Methyl-5-bromopyrimidine-4-carboxylic acid. Designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel compounds derived from 2-Methyl-5-bromopyrimidine-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, offers self-validating methodologies, and is grounded in authoritative references to ensure scientific integrity.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Derivatives of 2-Methyl-5-bromopyrimidine-4-carboxylic acid, in particular, are of significant interest due to their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide will use a case study approach to illustrate the synthesis of a focused library of novel amide derivatives and their subsequent characterization and comparative analysis.

Rationale and Synthetic Strategy: From a Privileged Scaffold to a Focused Library

The core concept behind this work is the exploration of the chemical space around the 2-Methyl-5-bromopyrimidine-4-carboxylic acid scaffold. The carboxylic acid moiety serves as a convenient handle for derivatization, allowing for the introduction of a variety of substituents via amide bond formation. This approach is a well-established strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound.

Our synthetic strategy focuses on the coupling of 2-Methyl-5-bromopyrimidine-4-carboxylic acid with a selection of primary amines to generate a small, diverse library of novel amide derivatives. The choice of amines is critical for probing the structure-activity relationship (SAR). For this guide, we will synthesize three novel compounds:

  • NCP-1: Reaction with cyclopropylamine to introduce a small, rigid aliphatic group.

  • NCP-2: Reaction with aniline to incorporate a simple aromatic moiety.

  • NCP-3: Reaction with 4-fluoroaniline to investigate the effect of an electron-withdrawing substituent on the aromatic ring.

The synthesis will be achieved using a standard amide coupling protocol employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. This method is chosen for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Experimental Workflow: Synthesis of Novel Amide Derivatives

cluster_synthesis Synthesis of Novel Amides start 2-Methyl-5-bromopyrimidine- 4-carboxylic acid coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling amines Primary Amines (Cyclopropylamine, Aniline, 4-Fluoroaniline) amines->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification products Novel Amide Derivatives (NCP-1, NCP-2, NCP-3) purification->products

Caption: Synthetic workflow for the preparation of novel amide derivatives.

Comprehensive Characterization: A Multi-faceted Approach to Structural Elucidation

The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques will be employed to confirm the identity, purity, and structure of NCP-1, NCP-2, and NCP-3.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the workhorses of structural elucidation for organic molecules.

    • ¹H NMR: Will be used to confirm the presence of all expected protons and their respective chemical environments and multiplicities. The disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (for NCP-1, NCP-2, and NCP-3) will be key diagnostic signals.

    • ¹³C NMR: Will provide information on the carbon framework of the molecules, confirming the number of distinct carbon environments. The chemical shift of the newly formed amide carbonyl carbon will be a crucial piece of data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be utilized to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is particularly useful for identifying functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic N-H stretch and amide I (C=O stretch) and amide II (N-H bend) bands will provide strong evidence for the successful amide bond formation.

Purity Assessment
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique will be used to assess the purity of the synthesized compounds. A single sharp peak in the chromatogram with the expected mass-to-charge ratio in the mass spectrum will indicate a high degree of purity.

Comparative Analysis of Characterization Data

The true power of synthesizing a library of related compounds lies in the ability to compare their properties. The following table summarizes the expected characterization data for our novel compounds.

CompoundMolecular FormulaCalculated Exact MassExpected ¹H NMR (δ, ppm) HighlightsExpected ¹³C NMR (δ, ppm) HighlightsExpected FT-IR (cm⁻¹) Highlights
NCP-1 C₉H₁₀BrN₃O255.0007~8.5 (s, 1H, pyrimidine-H), ~8.2 (br s, 1H, NH), ~2.9 (m, 1H, cyclopropyl-CH), ~2.6 (s, 3H, CH₃), ~0.8-0.6 (m, 4H, cyclopropyl-CH₂)~165 (C=O), ~160, 158, 125 (pyrimidine-C), ~50 (CH₃), ~23 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂)~3300 (N-H stretch), ~1650 (Amide I), ~1540 (Amide II)
NCP-2 C₁₂H₁₀BrN₃O291.0007~9.0 (s, 1H, pyrimidine-H), ~10.0 (br s, 1H, NH), ~7.7-7.1 (m, 5H, Ar-H), ~2.7 (s, 3H, CH₃)~163 (C=O), ~160, 158, 138, 129, 124, 120, 125 (aromatic & pyrimidine-C), ~25 (CH₃)~3280 (N-H stretch), ~1660 (Amide I), ~1530 (Amide II)
NCP-3 C₁₂H₉BrFN₃O308.9913~9.0 (s, 1H, pyrimidine-H), ~10.1 (br s, 1H, NH), ~7.7 (dd, 2H, Ar-H), ~7.2 (t, 2H, Ar-H), ~2.7 (s, 3H, CH₃)~163 (C=O), ~160 (d, J=245 Hz, C-F), ~160, 158, 134, 122 (d, J=8 Hz), 115 (d, J=22 Hz), 125 (aromatic & pyrimidine-C), ~25 (CH₃)~3280 (N-H stretch), ~1665 (Amide I), ~1535 (Amide II)

Note: The chemical shifts (δ) are predicted values and may vary slightly in experimental data.

This comparative table allows for a quick assessment of the structural differences between the synthesized compounds. For instance, the ¹H NMR data clearly distinguishes the aliphatic cyclopropyl protons in NCP-1 from the aromatic protons in NCP-2 and NCP-3. Similarly, the effect of the fluorine substituent in NCP-3 is expected to be observable in the ¹³C NMR spectrum as a characteristic splitting pattern for the carbon atoms near the fluorine.

Experimental Workflow: Compound Characterization

cluster_characterization Compound Characterization input Purified Novel Compounds (NCP-1, NCP-2, NCP-3) nmr NMR Spectroscopy (¹H and ¹³C) input->nmr ms High-Resolution Mass Spectrometry (HRMS) input->ms ftir FT-IR Spectroscopy input->ftir lcms LC-MS Purity Analysis input->lcms data Comprehensive Characterization Data nmr->data ms->data ftir->data lcms->data

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-bromopyrimidine-4-carboxylic acid

As researchers and drug development professionals, our work with novel chemical entities like 2-Methyl-5-bromopyrimidine-4-carboxylic acid is foundational to discovery. However, the potential of these compounds is intrin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Methyl-5-bromopyrimidine-4-carboxylic acid is foundational to discovery. However, the potential of these compounds is intrinsically linked to our ability to handle them safely and effectively. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep understanding of why each piece of equipment is critical, ensuring a self-validating system of safety for you and your team.

Understanding the Hazard Profile

2-Methyl-5-bromopyrimidine-4-carboxylic acid is a halogenated pyrimidine, a class of compounds with significant biological activity and, consequently, potential health hazards.[1][2][3][4] While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for structurally similar molecules provide a reliable basis for our risk assessment.[5]

The primary hazards associated with this and similar compounds are summarized below.[5][6][7][8]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if ingested.H302
Skin Irritation Causes irritation upon contact with skin.H315
Serious Eye Irritation Can cause significant and potentially damaging eye irritation.H319
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.H335

Understanding these hazards is the first step in building an effective safety protocol. The causality is clear: the compound's reactivity and potential biological effects necessitate a robust barrier between the chemical and the researcher.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we address specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

cluster_0 Hierarchy of Safety Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual protection.

For 2-Methyl-5-bromopyrimidine-4-carboxylic acid, this means:

  • Engineering Controls: All weighing and handling of the solid powder, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This contains dusts and vapors at the source.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Clear Standard Operating Procedures (SOPs) and signage are essential.

Only after these controls are in place do we select PPE to mitigate the remaining residual risk.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE is not a one-size-fits-all exercise. It is a deliberate process based on the specific hazards of the chemical and the procedures being performed.[9]

Eye and Face Protection

Why: The carboxylic acid functional group and the potential for fine powder to become airborne present a significant risk of serious eye irritation.[5][10] Standard safety glasses are insufficient as they do not protect against splashes or airborne particles entering from the sides, top, or bottom.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory whenever handling the compound in any form.

  • Best Practice/High-Risk Tasks: When handling larger quantities (>1 gram) of the solid or when there is a heightened risk of splashing (e.g., during transfers or sonicating solutions), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

Hand Protection

Why: This compound is classified as a skin irritant.[5][6][8] Furthermore, many organic molecules can be absorbed through the skin. Therefore, selecting the correct glove material is critical to prevent direct contact and potential systemic exposure.

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals. However, no glove material offers indefinite protection.

  • Operational Protocol:

    • Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.

    • Double-Gloving: For any task involving direct handling of the solid or concentrated solutions, wearing two pairs of nitrile gloves is highly recommended.[11] This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid touching the outside of the glove with your bare hand. Wash your hands thoroughly before donning a new pair.[11]

Glove TypeProtection LevelRecommended Use Case
Single Nitrile Gloves Incidental ContactHandling sealed containers, working with very dilute solutions (<1 mM).
Double Nitrile Gloves Direct HandlingWeighing solid, preparing stock solutions, performing reactions, cleaning spills.[11]
Body Protection

Why: To protect street clothes from contamination and prevent skin exposure from spills or splashes.

  • Lab Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required.

  • Apparel: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory. Skin should not be exposed between the bottom of the pants and the top of the shoe.

Respiratory Protection

Why: As a fine powder, 2-Methyl-5-bromopyrimidine-4-carboxylic acid poses a respiratory irritation hazard if inhaled.[5][6][12]

  • Primary Control: The chemical fume hood is the primary method of respiratory protection.

  • When a Respirator is Necessary: In the rare event that engineering controls are not available or fail (e.g., a large spill outside of a fume hood), respiratory protection is essential.

    • Type: A NIOSH-approved air-purifying respirator is required. For powders, a half-mask respirator with P100 (particulate) filters is appropriate. If organic vapors are also a concern, combination cartridges (e.g., Organic Vapor/P100) should be used.[13]

    • Fit Testing: All personnel required to wear a respirator must be medically cleared and undergo annual fit testing to ensure a proper seal.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is just as important as the equipment itself. Incorrect removal can lead to self-contamination.

cluster_0 Donning Sequence (Clean Area) Lab Coat Lab Coat Inner Gloves Inner Gloves Lab Coat->Inner Gloves Goggles Goggles Lab Coat->Goggles Inner Gloves->Goggles Goggles->Inner Gloves Face Shield Face Shield Goggles->Face Shield Face Shield->Lab Coat Outer Gloves Outer Gloves Face Shield->Outer Gloves Outer Gloves->Face Shield

Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.

Step-by-Step Doffing (Removal) Protocol:

  • Outer Gloves: At the workstation, remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them in the designated solid waste container.

  • Face Shield & Lab Coat: Move away from the immediate work area. Remove the face shield (if used), followed by the lab coat. Roll the lab coat so the contaminated exterior is folded inward. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Goggles/Eyewear: Remove eye protection.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as before.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated Materials

All materials that come into contact with 2-Methyl-5-bromopyrimidine-4-carboxylic acid must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a clearly labeled hazardous solid waste container.

  • Chemical Waste: The compound itself, along with any solutions, must be disposed of in a designated "Halogenated Organic Waste" container.[14] Brominated compounds require specific disposal protocols, often involving high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts.[15][16] Never dispose of this chemical down the drain.

By adhering to these detailed PPE and handling protocols, you are not just following rules; you are engaging in a dynamic process of risk management that protects you, your colleagues, and the integrity of your research.

References

  • ChemicalBook. (2022, August 11). 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Morpholinopyrimidine-5-carboxylic acid.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: Ethyl 5-bromopyrimidine-2-carboxylate.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Autechem. (2023, April 14). MSDS of 2-Aminopyrimidine-5-carboxylic acid.
  • Jubilant Ingrevia Limited. (n.d.). 5-bromo-2-nitropyridine - Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
  • Mitchell, J. B., Russo, A., Kinsella, T. J., & Glatstein, E. (1989). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Retrieved from [Link]

  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: Methyl 5-Bromopyrimidine-2-carboxylate.
  • Chemtalk. (2008). Bromine water - disposal.
  • Greenberg, H. S., Chandler, W. F., Diaz, R. F., Ensminger, W. D., Junck, L., Page, M. A., ... & Lichter, A. S. (1988). Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • McLaughlin, P. W., Mancini, W. R., Stetson, P. L., Greenberg, H. S., Nguyen, N., Seabury, H., ... & Lawrence, T. S. (1993). Halogenated pyrimidine sensitization of low dose rate irradiation in human malignant glioma. PubMed. Retrieved from [Link]

  • Vehlow, J., & Vogg, H. (1994). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. PubMed. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Seley-Radtke, K. L., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed. Retrieved from [Link]

  • Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid.

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